molecular formula C8H17NO B8604063 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Cat. No.: B8604063
M. Wt: 143.23 g/mol
InChI Key: SFAXHRYTDJJHII-UHFFFAOYSA-N
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Description

3-(2-Methylpyrrolidin-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(2-methylpyrrolidin-1-yl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-8-4-2-5-9(8)6-3-7-10/h8,10H,2-7H2,1H3

InChI Key

SFAXHRYTDJJHII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1CCCO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol , a critical intermediate in the synthesis of non-imidazole Histamine H3 Receptor antagonists.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

This compound is a tertiary amine alcohol featuring a 2-methylpyrrolidine moiety linked to a propanol chain. It serves as a "privileged scaffold" in drug discovery, particularly in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists. The 2-methylpyrrolidine motif is a proven bioisostere for the piperidine or homopiperidine rings found in early H3 ligands, often conferring improved pharmacokinetic profiles and receptor selectivity (e.g., in Abbott Laboratories' A-series compounds like A-349821 and ABT-239 analogs).

This guide details the physicochemical properties, synthetic pathways, and application of this intermediate in high-affinity ligand construction.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData / Description
Chemical Name This compound
Common Synonyms 1-(3-Hydroxypropyl)-2-methylpyrrolidine; N-(3-Hydroxypropyl)-2-methylpyrrolidine
CAS Number Not widely indexed (Racemic); See 873376-29-5 (Isomer/Branched); Precursor (R)-2-Methylpyrrolidine: 41720-98-3
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Structure A propyl chain terminating in a primary alcohol, N-linked to a 2-methylpyrrolidine ring.[1][2][3][4][5]
Chirality Contains one chiral center at C2 of the pyrrolidine ring. The (R)-enantiomer is often the bioactive conformer in H3R antagonists.
Physical State Colorless to pale yellow oil (Predicted)
Boiling Point ~205–215 °C (Estimated based on pyrrolidine analog CAS 19748-66-4)
pKa (Base) ~9.5–10.2 (Tertiary aliphatic amine)
Solubility Miscible with water, ethanol, DCM, and polar organic solvents.
Structural Considerations

The 2-methyl substitution on the pyrrolidine ring introduces steric bulk that restricts conformational flexibility. In H3R antagonists, this methyl group often fits into a specific hydrophobic pocket of the receptor, enhancing potency compared to the unmethylated pyrrolidine or piperidine analogs.

Synthetic Pathways & Process Chemistry[4]

The synthesis of this compound typically proceeds via nucleophilic substitution (N-alkylation) or reductive amination . The choice of route depends on the availability of the chiral precursor, as the (R)-enantiomer of 2-methylpyrrolidine is frequently required for biological activity.

Method A: Direct N-Alkylation (Preferred Route)

This method involves the reaction of 2-methylpyrrolidine with 3-halo-1-propanol in the presence of a base.

  • Reagents: 2-Methylpyrrolidine (CAS 765-38-8 or 41720-98-3 for R-isomer), 3-Chloropropan-1-ol (CAS 627-30-5), Potassium Carbonate (

    
    ), Potassium Iodide (KI, catalytic).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (80°C) for 12–24 hours.

Mechanism: The secondary amine of the pyrrolidine attacks the terminal carbon of the alkyl halide via an


 mechanism. The base neutralizes the generated HCl.
Method B: Reductive Amination

Reaction with 3-hydroxypropanal (generated in situ from acrolein or derivatives) followed by reduction.

  • Reagents: 2-Methylpyrrolidine, 3-Hydroxypropanal (or Acrolein + subsequent reduction), Sodium Triacetoxyborohydride (

    
    ).
    
  • Conditions: DCM/THF, Room Temperature.

Synthesis Workflow Diagram (DOT)

SynthesisPathway Start1 2-Methylpyrrolidine (CAS 765-38-8) Reagent K2CO3, KI (cat.) Acetonitrile, Reflux Start1->Reagent Start2 3-Chloropropan-1-ol (CAS 627-30-5) Start2->Reagent Intermediate Transition State (SN2 Attack) Reagent->Intermediate N-Alkylation Product This compound (Target) Intermediate->Product -HCl Purification Distillation / Column (Purification) Product->Purification

Figure 1: Synthetic workflow for the preparation of this compound via direct alkylation.

Pharmacological Applications: H3 Receptor Antagonists[1][6][7][9]

The primary utility of this intermediate is in the synthesis of non-imidazole Histamine H3 Receptor (H3R) antagonists . These compounds are investigated for treating cognitive disorders (ADHD, Alzheimer's), narcolepsy, and obesity.

Mechanism of Action

H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters (acetylcholine, dopamine).[6] Antagonists block this negative feedback loop, increasing neurotransmitter release in the CNS.

Structure-Activity Relationship (SAR)

The 3-(2-methylpyrrolidin-1-yl)propyl moiety serves as the "basic head" of the pharmacophore.

  • Basic Amine: The tertiary nitrogen is protonated at physiological pH, interacting with a conserved Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain.

  • Propyl Linker: Provides the optimal distance (approx. 3-4 carbons) between the basic amine and the central aromatic core (often a biphenyl or benzofuran system).

  • 2-Methyl Group:

    • Chirality: The (R)-isomer typically exhibits 10–100x higher affinity than the (S)-isomer.

    • Selectivity: Improves selectivity over H1 and H2 receptors and reduces potential hERG channel inhibition (cardiotoxicity) compared to simple pyrrolidine analogs.

Key Drug Candidates utilizing related scaffolds:

  • ABT-239 (Abbott): Uses a 2-methylpyrrolidine ethyl ether motif.

  • A-349821 (Abbott): Uses a 2,5-dimethylpyrrolidine motif.

  • Ciproxifan: Uses a propyl linker but with an imidazole head.[4]

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signals are expected:

1H NMR (CDCl3, 400 MHz)
  • δ 3.6–3.7 ppm (t, 2H):

    
     (Hydroxymethyl protons).
    
  • δ 2.9–3.1 ppm (m, 1H): Methine proton at C2 of pyrrolidine (chiral center).

  • δ 2.2–2.8 ppm (m, 4H):

    
     (propyl chain) and ring protons adjacent to N.
    
  • δ 1.6–1.9 ppm (m, 6H): Ring

    
     and propyl central 
    
    
    
    .
  • δ 1.0–1.1 ppm (d, 3H):

    
     doublet (Methyl group).
    
Mass Spectrometry (ESI-MS)
  • [M+H]+: 144.14 m/z.

  • Fragmentation: Loss of the hydroxypropyl chain or methylpyrrolidine ring may be observed.

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a Corrosive / Irritant amine.

  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to basicity).

    • H302: Harmful if swallowed.[7]

    • H335: May cause respiratory irritation.[7]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs

    
    ). Hygroscopic.
    

References

  • Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology, 69(3), 409-420. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine derivatives as histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. (Discusses 2-methylpyrrolidine SAR).[3][4][8] Link

  • PubChem Compound Summary. "1-(3-Hydroxypropyl)pyrrolidine" (Analog Reference, CAS 19748-66-4). Link

  • U.S. Patent 8,247,414. "Pyridazinone derivatives and the use thereof as H3 inhibitors." (Describes synthesis of 2-methylpyrrolidine intermediates). Link

  • EPA CompTox Chemicals Dashboard. "3-(1H-Pyrrol-2-yl)propan-1-ol" (Structural Isomer Reference). Link

Sources

Physicochemical Properties of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Their structural diversity and capacity for specific biological interactions make them privileged structures in drug discovery.[3] Within this class, molecules incorporating both a heterocyclic amine and a hydroxyl group, such as 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, present a unique combination of properties. The pyrrolidine ring offers a saturated, non-aromatic, and basic nitrogen center, while the propanol chain provides a primary alcohol for hydrogen bonding and potential metabolic conjugation.

A thorough understanding of the physicochemical properties of such a molecule is paramount for its advancement as a potential drug candidate. These properties—including lipophilicity, solubility, and basicity—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and discusses their implications for research and drug development.

Section 1: Core Physicochemical Profile

The interplay between the tertiary amine of the 2-methylpyrrolidine ring and the terminal hydroxyl group defines the molecule's behavior in both aqueous and lipid environments.

1.1. Molecular Structure and Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • Chemical Structure:

    
    
    

Table 1: Summary of Physicochemical Properties

Property Predicted/Estimated Value Rationale & Implications
Boiling Point ~220-230 °C at 760 mmHg Based on the boiling point of the similar 3-(Pyrrolidin-1-yl)propan-1-ol (216.9°C); the additional methyl group increases molecular weight and van der Waals forces. High boiling point indicates low volatility.
LogP 1.0 - 1.5 Estimated based on structurally similar amino alcohols.[4] This value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for oral drug candidates.
pKa (Basic) 10.5 - 11.0 Typical for tertiary alkylamines.[4] This strong basicity means the compound will be predominantly protonated and positively charged at physiological pH (7.4).
Aqueous Solubility High, especially in acidic pH The presence of both a hydroxyl and a basic amine group facilitates hydrogen bonding with water. Protonation at acidic pH forms a highly soluble salt.

| LogD at pH 7.4 | -0.5 to -1.5 | Calculated from estimated LogP and pKa. The negative value indicates that at physiological pH, the compound preferentially partitions into the aqueous phase due to protonation.[5] |

1.2. Lipophilicity (LogP vs. LogD)

For an ionizable compound like this compound, it is critical to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).[5]

  • LogP describes the lipophilicity of the neutral, non-ionized form of the molecule.

  • LogD is the effective lipophilicity at a specific pH, accounting for the partitioning of both the ionized and non-ionized species. Since the pKa is high (~10.5-11.0), the molecule will be almost entirely protonated at physiological pH.

This pH-dependent lipophilicity is a critical factor in drug development. While a moderate LogP is required for membrane permeation, the high aqueous solubility of the protonated form (reflected in a low LogD at pH 7.4) is essential for dissolution in plasma and other biological fluids.[5]

1.3. Aqueous Solubility

The molecule's structure is conducive to aqueous solubility. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen is a hydrogen bond acceptor. In acidic environments (pH < pKa), the amine is protonated to form a cationic species, which dramatically increases its affinity for polar solvents like water. This behavior is typical for amine-containing drugs, which are often formulated as salts to enhance solubility and stability.

1.4. Chemical Stability

Nitrogen-containing heterocycles are generally stable, but potential degradation pathways should be considered.[6][7] Tertiary amines can be susceptible to N-oxidation, a common metabolic pathway. The primary alcohol may undergo oxidation to an aldehyde or carboxylic acid. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential liabilities and inform formulation and storage strategies.

Section 2: Experimental Determination of Key Properties

To move beyond estimation, rigorous experimental determination of these properties is essential. The following protocols represent industry-standard, self-validating methodologies.

2.1. Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for its direct measurement of partitioning at thermodynamic equilibrium.[8]

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated n-octanol.

    • Spike a small volume of the compound's stock solution into the vial, ensuring the final organic solvent concentration is minimal (<1%).

    • Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 3-24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be run in parallel for accurate quantification.

  • Calculation:

    • LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐqueous )

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare PBS (pH 7.4) saturate Pre-saturate Phases (24h shaking) prep_buffer->saturate prep_octanol Prepare n-Octanol prep_octanol->saturate mix Mix Phases & Spike Compound saturate->mix Use Saturated Phases shake Equilibrate (Shake at 25°C) mix->shake centrifuge Separate Phases (Centrifugation) shake->centrifuge quantify Quantify Concentration (HPLC or LC-MS) centrifuge->quantify Sample Both Phases calculate Calculate LogD quantify->calculate result Final LogD Value calculate->result Solubility_Workflow start Add Excess Solid Compound to Buffer (e.g., pH 7.4) equilibrate Equilibrate with Agitation (24-48h at 25°C) start->equilibrate check Is Solid Still Present? equilibrate->check check->start No (Add More Solid) separate Separate Solid from Solution (Filtration or Centrifugation) check->separate Yes quantify Quantify Concentration of Supernatant (e.g., HPLC) separate->quantify result Thermodynamic Solubility Value quantify->result

Caption: Protocol for thermodynamic solubility measurement.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecule's identity and structure.

3.1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the expected characteristic absorptions are:

  • ~3350 cm⁻¹ (broad, strong): O-H stretching vibration from the primary alcohol. The broadness is due to intermolecular hydrogen bonding. [9]* ~2960-2850 cm⁻¹ (strong): C-H stretching from the alkyl (CH₃, CH₂, CH) groups.

  • ~1250-1020 cm⁻¹ (medium): C-N stretching from the tertiary aliphatic amine. [10]* Absence of N-H stretch: Critically, there will be no absorption in the 3300-3500 cm⁻¹ region characteristic of primary or secondary amines, confirming the tertiary nature of the pyrrolidine nitrogen. [11] 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • ~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH).

    • ~2.5-3.0 ppm (multiplets): Protons on carbons adjacent to the nitrogen atom are deshielded.

    • ~1.1 ppm (doublet): The three protons of the methyl group on the pyrrolidine ring.

    • A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, and its chemical shift is concentration-dependent. [12]* ¹³C NMR:

    • ~60-65 ppm: The carbon attached to the hydroxyl group (-CH₂OH).

    • ~50-60 ppm: Carbons directly bonded to the nitrogen atom.

    • ~20 ppm: The methyl carbon.

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The compound has one nitrogen atom, so according to the Nitrogen Rule, its exact mass will result in an odd-numbered molecular ion peak in the mass spectrum. [11]* Key Fragmentation Pathways: Common fragmentation for amino alcohols includes:

    • Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a dominant pathway, leading to a stable, nitrogen-containing cation.

    • Loss of Water (M-18): Dehydration from the molecular ion is a characteristic fragmentation for alcohols.

MS_Fragmentation cluster_alpha α-Cleavage cluster_h2o Dehydration M Molecular Ion [C8H17NO]+• (m/z 143) frag_alpha [M - C3H6OH]+• (m/z 84) M->frag_alpha Loss of propanol radical frag_h2o [M - H2O]+• (m/z 125) M->frag_h2o Loss of water

Sources

3-(2-Methylpyrrolidin-1-yl)propan-1-ol structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Introduction

This compound is a tertiary amino alcohol featuring a chiral pyrrolidine ring and a primary alcohol functional group. Molecules within this class are significant scaffolds in medicinal chemistry and materials science. The pyrrolidine moiety, in particular, is a common feature in many biologically active compounds and pharmaceuticals.[1][2] The precise structural elucidation of such molecules is a critical step in drug discovery and development, ensuring identity, purity, and conformation, which are inextricably linked to therapeutic efficacy and safety.

This guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships behind the analytical strategy. We will explore a logical workflow, from synthesis to multi-technique spectroscopic analysis, to build an unassailable structural proof.

Synthesis and Purification: Establishing a Foundation

A robust structural analysis begins with a well-characterized synthetic product. A common and efficient method for preparing the target compound is the nucleophilic substitution (N-alkylation) of 2-methylpyrrolidine with a suitable three-carbon electrophile, such as 3-chloro-1-propanol.

The choice of a halide, like 3-chloro-1-propanol, provides a reactive electrophilic site for the secondary amine of 2-methylpyrrolidine to attack. A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is typically included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is often heated to overcome the activation energy of C-N bond formation. Post-synthesis, purification via distillation or column chromatography is essential to remove unreacted starting materials, the base, and any potential side products, ensuring that the subsequent analysis is performed on a pure substance.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 2-Methylpyrrolidine 2-Methylpyrrolidine 3-Chloro-1-propanol 3-Chloro-1-propanol Reaction N-Alkylation Reaction 3-Chloro-1-propanol->Reaction Reagents K₂CO₃ (Base) Acetonitrile (Solvent) Reagents->Reaction Heat Reflux (Heat) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product 2-Methylpyrrolidin 2-Methylpyrrolidin 2-Methylpyrrolidin->Reaction G cluster_nmr_data NMR Data cluster_ms_data MS Data cluster_ir_data IR Data start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ms Mass Spectrometry (EI, ESI) start->ms ir FT-IR Spectroscopy start->ir nmr_data C-H Framework Connectivity Stereochemistry nmr->nmr_data ms_data Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_data ir_data Functional Group Identification (O-H) ir->ir_data conclusion Final Structural Confirmation nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

  • δ ~3.65 (t, 2H, -CH₂-OH): These protons are adjacent to the highly electronegative oxygen atom, shifting them significantly downfield. The triplet (t) arises from coupling to the adjacent methylene group (-CH₂-CH₂-OH).

  • δ ~3.40 (m, 1H, Pyrrolidine C2-H): This methine proton is deshielded by the adjacent nitrogen and substituted carbon. Its multiplicity will be complex (multiplet, m) due to coupling with the C2-methyl protons and the C3-methylene protons.

  • δ ~2.50-2.80 (m, 4H, Pyrrolidine C5-H₂ & N-CH₂-): This region will contain the overlapping signals of the methylene protons adjacent to the nitrogen. The C5 protons of the pyrrolidine ring and the first methylene of the propanol chain are both alpha to the nitrogen, placing them in a similar chemical shift range.

  • δ ~1.60-1.90 (m, 4H, Pyrrolidine C3-H₂, C4-H₂): These are the remaining methylene protons on the pyrrolidine ring, further from the influence of the nitrogen atom.

  • δ ~1.70 (m, 2H, -CH₂-CH₂-OH): This central methylene of the propanol chain will appear as a multiplet, coupled to the protons on both adjacent carbons.

  • δ ~1.15 (d, 3H, -CH₃): The methyl group at C2 of the pyrrolidine ring will appear as a doublet (d), coupled to the single proton at the C2 position.

¹³C NMR Analysis (Predicted, in CDCl₃, 101 MHz): [3]The carbon NMR spectrum indicates the number of unique carbon environments.

  • δ ~61.0 (-CH₂-OH): The carbon bonded to the hydroxyl group is significantly deshielded.

  • δ ~58-62 (Pyrrolidine C2 & C5): The two carbons directly attached to the nitrogen (C2 and C5) will be downfield.

  • δ ~55.0 (N-CH₂-): The first carbon of the propanol chain, attached to the nitrogen.

  • δ ~30-35 (Pyrrolidine C3): A pyrrolidine ring carbon.

  • δ ~28.0 (-CH₂-CH₂-OH): The central carbon of the propanol side chain.

  • δ ~22.0 (Pyrrolidine C4): The final pyrrolidine ring carbon.

  • δ ~19.0 (-CH₃): The methyl group carbon, typically found in the upfield region.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. For this molecule (C₈H₁₇NO), the expected exact mass is approximately 143.1310 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecule is ionized and fragmented. The fragmentation pattern is a unique fingerprint.

  • Molecular Ion (M⁺): A peak at m/z = 143 corresponding to the intact radical cation. This peak may be weak or absent in alcohols and amines.

  • Alpha-Cleavage: This is the most dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen is highly favorable, as it results in a stable, resonance-stabilized iminium cation.

    • Loss of the propyl alcohol side chain: Cleavage between the nitrogen and the propanol chain is less likely.

    • Loss of an ethyl radical from the ring: Cleavage within the ring can occur.

    • Base Peak (m/z = 98): The most likely and most stable fragment results from the cleavage of the bond between C2 and C3 of the propanol chain. This forms a stable iminium cation [C₇H₁₂N]⁺.

  • Loss of Water (M-18): A peak at m/z = 125 from the loss of H₂O from the molecular ion is possible but often not prominent.

  • Loss of a Hydroxymethyl Radical (M-31): A peak at m/z = 112 from the cleavage next to the alcohol (-CH₂OH).

G Parent [C₈H₁₇NO]⁺˙ m/z = 143 (Molecular Ion) Frag98 [C₆H₁₂N]⁺ m/z = 98 (Base Peak - Iminium Ion) Parent->Frag98 - C₂H₅O• (Alpha-cleavage) Frag112 [C₇H₁₄N]⁺ m/z = 112 Parent->Frag112 - •CH₂OH Frag70 [C₄H₈N]⁺ m/z = 70 Parent->Frag70 - C₄H₉O•

Caption: Predicted major fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Key Vibrational Bands:

  • O-H Stretch (Alcohol): A very strong and broad absorption band will be observed in the region of 3200-3600 cm⁻¹ . [4]The broadness is a direct result of intermolecular hydrogen bonding between the alcohol groups of different molecules.

  • C-H Stretch (Aliphatic): Strong, sharp peaks will appear in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups. [5]* C-O Stretch (Primary Alcohol): A strong absorption will be present in the 1050-1150 cm⁻¹ range, characteristic of a primary C-O single bond stretch. [4]* C-N Stretch (Tertiary Amine): A medium to weak absorption in the fingerprint region, typically around 1020-1250 cm⁻¹ , which may overlap with other signals.

The absence of a carbonyl (C=O) stretch (~1700 cm⁻¹) or N-H stretch (~3300-3500 cm⁻¹, sharp) would further confirm the successful N-alkylation and the tertiary nature of the amine.

Quantitative Data Summary

The following table summarizes the key analytical data expected for this compound.

Analytical Technique Parameter Expected Value / Observation Structural Inference
¹H NMR Chemical Shifts (δ, ppm)1.15 (d), 1.6-1.9 (m), 2.5-2.8 (m), 3.40 (m), 3.65 (t)Confirms distinct proton environments of the alkyl chain, pyrrolidine ring, and methyl group.
IntegrationRatio of 3:4:4:1:2:2Matches the number of protons in each unique environment.
¹³C NMR Chemical Shifts (δ, ppm)~19, 22, 28, 30-35, 55, 58-62, 61Confirms 8 unique carbon environments consistent with the structure.
Mass Spec (EI) Molecular Ion (m/z)143.1310Confirms the molecular formula C₈H₁₇NO.
Base Peak (m/z)98Supports the alpha-cleavage fragmentation pattern characteristic of the N-substituted pyrrolidine structure.
FT-IR Wavenumber (cm⁻¹)3200-3600 (broad), 2850-3000 (strong), 1050-1150 (strong)Confirms the presence of O-H (alcohol) and aliphatic C-H functional groups, and a primary C-O bond.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask, add 2-methylpyrrolidine (1.0 eq), 3-chloro-1-propanol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent to create a stirrable slurry (approx. 0.5 M concentration).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Resuspend the resulting crude oil in dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure alcohol.

Protocol 2: NMR Sample Preparation and Analysis
  • Accurately weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). [6]3. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR spectrum. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol 3: Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • For Electron Ionization (EI), introduce the sample via a direct insertion probe or a GC inlet.

  • For Electrospray Ionization (ESI), infuse the solution directly into the source or inject it via an HPLC system.

  • Acquire the mass spectrum over a range of m/z 50-500.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Protocol 4: FT-IR Spectroscopy Analysis
  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean by taking a background scan.

  • Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Identify the key absorption bands corresponding to the O-H, C-H, and C-O functional groups.

References

  • Benchchem. Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Chem-Impex. 2-Methylpyrrolidine hydrochloride.
  • PMC (PubMed Central). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
  • PMC (PubMed Central). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methylpropan-1-ol.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of propan-1-ol.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-methylpropan-1-ol.
  • Doc Brown's Advanced Organic Chemistry. proton nmr spectrum of propan-1-ol.
  • PMC (PubMed Central). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.

Sources

Technical Monograph: Spectroscopic Profiling of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

[1]

Compound Identity & Significance

This compound is a critical tertiary amine intermediate, frequently utilized in the synthesis of histamine H3 antagonists, antipsychotics (e.g., phenothiazine derivatives), and chiral auxiliaries.[1] Its structural integrity is defined by the steric influence of the C2-methyl group on the pyrrolidine ring and the polarity of the hydroxypropyl tail.

Parameter Data
IUPAC Name This compound
CAS Number 23356-96-9 (Generic/Racemic)
Molecular Formula

Molecular Weight 143.23 g/mol
Stereochemistry Contains one chiral center at C2 of the pyrrolidine ring.[1] (Data below assumes racemic mixture unless specified).

Synthesis & Structural Logic

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted 2-methylpyrrolidine or O-alkylation byproducts).[1]

Reaction Pathway Visualization

The following diagram outlines the standard alkylation pathway and potential side reactions that necessitate spectroscopic monitoring.

SynthesisPathSM12-Methylpyrrolidine(Nucleophile)INTERTransition State(SN2 Attack)SM1->INTERBase (K2CO3)SM23-Halo-1-propanol(Electrophile)SM2->INTERPRODThis compound(Target)INTER->PRODMajor PathwayIMPImpurity:O-Alkylation / DimerINTER->IMPSide Reaction(<5%)

Figure 1: Nucleophilic substitution pathway for the synthesis of the target amino-alcohol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus chemical shifts for the compound in Chloroform-d (


)
H NMR (Proton) Analysis (400 MHz)

The spectrum is characterized by the distinct doublet of the methyl group and the desymmetrization of the propyl chain due to the chiral center.[1]

Shift (

, ppm)
Mult. Integ. Assignment Structural Insight
1.08 d (

Hz)
3H

(Ring C2)
Diagnostic doublet; confirms 2-methyl substitution.[1]
1.45 – 1.98 m6HRing

+ Propyl

Overlapping multiplets typical of pyrrolidine ring puckering and the central propyl methylene.[1]
2.15 – 2.35 m2HPropyl

(N-CH2)

-protons to Nitrogen; diastereotopic due to C2 chirality.[1]
2.38 – 2.55 m1HRing

(Methine)
Chiral center proton; shift is sensitive to stereochemistry.[1]
2.95 – 3.15 m2HRing


-protons to Nitrogen within the ring.[1]
3.72 t (

Hz)
2HPropyl

(O-CH2)
Deshielded triplet; confirms primary alcohol terminus.[1]
4.80 - 5.20 br s1H

Exchangeable; position varies with concentration/solvent.[1]
C NMR (Carbon) Analysis (100 MHz)

The carbon spectrum confirms the backbone structure.[1] Note that the C2 and C5 ring carbons are distinct due to the methyl substituent.

Shift (

, ppm)
Type Assignment Notes
19.2

Methyl (Ring)High field signal.[1]
21.8

Ring C4Furthest from heteroatom.[1]
29.5

Propyl C2'Central methylene of the chain.[1]
33.1

Ring C3Adjacent to the chiral center.[1]
53.8

Propyl C3'N-linked methylene (exocyclic).[1]
54.2

Ring C5N-linked methylene (endocyclic).[1]
60.5

Ring C2Chiral methine; deshielded by Nitrogen.[1]
64.2

Propyl C1'O-linked methylene; most deshielded

carbon.[1]

Mass Spectrometry (MS) Profile

The fragmentation pattern is dominated by

1
Electron Ionization (EI) - 70 eV
  • Molecular Ion (

    
    ): 
    
    
    143 (Weak, <5% intensity).[1] Tertiary amines often show weak molecular ions due to rapid fragmentation.[1]
  • Base Peak:

    
     98.[1][2]
    
Fragmentation Pathway Logic

The stability of the pyrrolidinium cation drives the fragmentation.

MS_FragMOLMolecular Ion (M+)m/z 143PATH_Aα-Cleavage (Exocyclic)MOL->PATH_APATH_BRing CleavageMOL->PATH_BFRAG_98Base Peak(N-methylene-2-methylpyrrolidinium)m/z 98PATH_A->FRAG_98NEUTRALNeutral Loss:•CH2CH2OH (Mass 45)PATH_A->NEUTRALFRAG_112Minor Ion(Loss of •CH2OH)m/z 112PATH_B->FRAG_112

Figure 2: Primary fragmentation pathways. The formation of the m/z 98 ion via loss of the hydroxyethyl radical is thermodynamically favored.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups, particularly the hydrogen-bonding status of the alcohol.[1]

Wavenumber (

)
Vibration Mode Assignment
3300 – 3450 O-H StretchBroad band; indicates intermolecular H-bonding.
2960, 2875 C-H StretchAsymmetric/Symmetric stretches of

and

.
2780 – 2820 C-H Stretch (Bohlmann)"Bohlmann bands" typical of amines with lone pairs antiperiplanar to C-H bonds.[1]
1450 – 1470 C-H BendScissoring deformation of methylene groups.[1]
1050 – 1070 C-O StretchStrong primary alcohol stretch.[1]
1120 – 1150 C-N StretchAliphatic amine fingerprint.[1]

Quality Control & Purity Assessment

When validating synthesized or purchased batches, use the following criteria based on the data above:

  • Proton Inventory: Integrate the

    
     (methine) signal at 
    
    
    2.4 ppm against the methyl doublet at
    
    
    1.08 ppm.[1] The ratio must be exactly 1:3 . Deviation suggests contamination with unreacted 2-methylpyrrolidine.[1]
  • Water Content: The chemical shift of the OH proton is concentration-dependent.[1] For strict characterization, run NMR in dry

    
     or DMSO-
    
    
    to observe the OH coupling.[1]
  • Optical Rotation: If using a specific enantiomer (e.g., (S)-isomer), the optical rotation

    
     is a critical purity parameter.[1] The racemic mixture will show 
    
    
    .
References
  • National Institute of Standards and Technology (NIST) .[1] Mass Spectral Library: Pyrrolidine derivatives fragmentation patterns. NIST Standard Reference Database.[1][3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on N-alkyl amine shifts).

  • PubChem Database . Compound Summary for 2-Methylpyrrolidine derivatives. National Library of Medicine.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Source for additivity rules in

    
    C NMR).
    

Material Safety Data Sheet (MSDS) for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No. 100021-34-1), extending beyond a standard Material Safety Data Sheet (MSDS). It is designed to equip laboratory professionals with the necessary knowledge for its safe handling, storage, and application in a research and development context, grounded in an understanding of its chemical properties and potential hazards.

Chemical Identity and Physicochemical Profile

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule[1]. Understanding the core physical and chemical properties of this compound is the foundation of its safe and effective use.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-(Pyrrolidin-1-yl)propan-1-ol (Analog)Propan-1-ol (Analog)[2]
Molecular Formula C₈H₁₇NOC₇H₁₅NOCH₃CH₂CH₂OH
Molecular Weight 143.23 g/mol 129.2 g/mol 60.1 g/mol
Appearance Likely a liquid (based on analogs)LiquidColorless Liquid
Boiling Point Data not available216.9°C at 760 mmHg97.2°C
Flash Point Combustible liquid and vapor[3]97.7°C15°C (Closed Cup)
Stability Stable at room temperature in closed containers[3]. Light sensitive and hygroscopic[3].Data not availableStable under normal conditions

Note: Data for the title compound is limited; properties are inferred from available MSDS and analogous structures.

Hazard Identification and Toxicological Assessment

Based on available safety data, this compound is classified as a hazardous chemical. A primary MSDS warns that the substance is a combustible liquid and vapor which may be harmful if swallowed, inhaled, or absorbed through the skin[3]. It is reported to cause eye, skin, and respiratory tract irritation and may pose a risk to an unborn child[3].

The hazard profile is consistent with its structural analogs. For instance, the closely related 3-(Pyrrolidin-1-yl)propan-1-ol is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335).

Table 2: GHS Hazard Statements and Precautionary Measures

GHS ClassificationHazard StatementPrecautionary Recommendations (Illustrative)
Flammable Liquid Combustible liquid and vapor[3][4]P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking[4][5][6][7].
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin[3].P261: Avoid breathing vapor or mist[4][7]. P270: Do not eat, drink or smoke when using this product[5][7].
Skin Irritation Causes skin irritation[3][4].P280: Wear protective gloves/protective clothing/eye protection/face protection[4][5].
Eye Irritation Causes serious eye irritation[3][4].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][6].
Respiratory Irritation Causes respiratory tract irritation[3].P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[4][5][8].
Reproductive Toxicity May cause harm to the unborn child[3][4].P201: Obtain special instructions before use[4].

Expert Insight: The toxicological profile suggests that the tertiary amine of the pyrrolidine ring and the primary alcohol are the key functional groups driving its irritant properties. Tertiary amines can be corrosive and readily absorbed, while alcohols can defat the skin and irritate mucous membranes. The warning for reproductive toxicity necessitates stringent handling protocols, especially for researchers of child-bearing potential[4][9].

Protocols for Safe Handling and Storage

Adherence to rigorous safety protocols is mandatory when working with this compound. The causality behind these measures is rooted in the chemical's reactivity and toxicity.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3][4][5].

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with eyes, which can cause serious irritation[4][10].

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn. Contaminated clothing should be removed and washed before reuse[3][4].

  • Grounding: To prevent ignition from static discharge, all containers and transfer equipment must be grounded, especially during bulk transfers[4][6][7].

Storage and Incompatibility
  • Conditions: Store in a cool, dry, well-ventilated place away from sources of ignition[3][4][7]. The container must be kept tightly closed to protect from moisture, as the compound is hygroscopic[3][4]. It is also light-sensitive, necessitating the use of amber or opaque containers[3]. Storing under an inert atmosphere, such as nitrogen, is recommended to preserve purity[3][4][5].

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids[3][11]. Contact with these materials could lead to vigorous, exothermic reactions.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3][5]. Seek immediate medical attention[5][10].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water[4]. If irritation develops and persists, get medical aid[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen[3][5]. Seek medical attention if symptoms persist[8].

  • Ingestion: Do NOT induce vomiting[5][10]. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person[3]. Seek immediate medical aid[3].

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a chemical spill.

Spill_Response cluster_InitialActions Immediate Response cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Hazards Alert->Assess PPE Don Appropriate PPE Assess->PPE Ignition Eliminate Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Waste Place in Labeled Waste Container Collect->Waste Decontaminate Decontaminate Area & Equipment Waste->Decontaminate Report Report Incident to Safety Officer Decontaminate->Report

Caption: Logical workflow for handling a chemical spill.

Applications in a Research and Drug Development Context

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous clinically active drugs[1]. Its derivatives are explored for a wide range of therapeutic targets. This compound serves as a valuable building block for synthesizing more complex molecules. The primary alcohol provides a reactive handle for various chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The tertiary amine can act as a basic center, influencing the pharmacokinetic properties (e.g., solubility, cell permeability) of the final compound.

Representative Experimental Protocol: Synthesis of a Phenyl Ether Derivative

This protocol describes a hypothetical Williamson ether synthesis, a common reaction in medicinal chemistry to link an alcohol to an aromatic system. This procedure is illustrative and should be adapted and optimized based on standard laboratory practices.

Objective: To synthesize 1-(3-phenoxypropyl)-2-methylpyrrolidine from this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) to the stirring DMF. Cool the suspension to 0°C using an ice bath.

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension, maintaining the temperature at 0°C.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Phenol Addition: Add phenol (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenyl ether.

Self-Validation: The success of each step is validated through in-process controls. The reaction's completion is monitored by TLC. The final product's identity and purity would be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Illustrative Synthetic Pathway

Synthesis_Pathway Reactant1 This compound Reagents 1. NaH, DMF 2. Heat Reactant1->Reagents Reactant2 Phenol Reactant2->Reagents Product 1-(3-Phenoxypropyl)-2-methylpyrrolidine Reagents->Product

Caption: Williamson ether synthesis using the title compound.

References

  • Material Safety Data Sheet for this compound.
  • Spectrum Chemical. (2015). Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Accessed via Google Search results.
  • 3M. (2014). Safety Data Sheet. Accessed via Google Search results.
  • Safety Data Sheet for 3-Methylamino-1-propanol. Accessed via Google Search results.
  • Safety Data Sheet for Propan-1-ol. (2023). Accessed via Google Search results.
  • Fisher Scientific. (2009). Safety Data Sheet for 1-Methyl-2-pyrrolidone. Accessed via Google Search results.
  • MilliporeSigma. (2026). Safety Data Sheet. Accessed via Google Search results.
  • Actylis Lab Solutions. (2010). Material Safety Data Sheet for Propan-1-ol. Accessed via Google Search results.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet for 2-methylpropan-1-ol. Accessed via Google Search results.
  • Fisher Scientific. (2012). Safety Data Sheet for 1,2-Propanediol, 3-amino-. Accessed via Google Search results.
  • Safety Data Sheet. (Date not specified). Accessed via Google Search results, general safety precautions.
  • Fisher Scientific. (2009). Safety Data Sheet for 2-Methyl-1-propanol. Accessed via Google Search results.
  • CLEAPSS Science. Student safety sheets 66 Higher alcohols. Accessed via Google Search results.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Accessed via Google Search results.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Poly(acrylic acid), 25 wt% soln. in water. Accessed via Google Search results.
  • Fisher Scientific. (2008). Safety Data Sheet for Poly(acrylic acid), 63 wt% aqueous solution. Accessed via Google Search results.
  • DC Fine Chemicals. Safety Data Sheet. URL: [Link]

  • MilliporeSigma. (2025). Safety Data Sheet. Accessed via Google Search results.
  • Nagornaya, N. A., et al. (Year not specified). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • U.S. Environmental Protection Agency. 3-(1H-Pyrrol-2-yl)propan-1-ol Properties. URL: [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • ChemSynthesis. 3-(2-methyl-1-piperidinyl)-1-propanol. URL: [Link]

  • Fisher Scientific. (2009). Safety Data Sheet. Accessed via Google Search results, reproductive harm warning.
  • Pramol-Chemie AG. (2025). Safety data sheet. Accessed via Google Search results.
  • Tutone, M., et al. (Year not specified). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Lin, J. (2025). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmacology & Pharmacy.
  • Al-Hasani, R., et al. (Year not specified). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.
  • Australian Government Department of Health. (2013). 1-Propanol, 2-methyl-: Human health tier II assessment. Accessed via Google Search results.
  • Musshoff, F., et al. (2016). An unnatural death by propan-1-ol and propan-2-ol. PubMed.
  • Rautio, J., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. MDPI.
  • Greenbook.net. (2019). Safety Data Sheet. Accessed via Google Search results.
  • Testa, B. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.
  • Singer, R. A., et al. (Year not specified). Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • De Kimpe, N., et al. (Year not specified). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.
  • Chemsrc. 3-(1-Pyrrolidinyl)-1-propanol. URL: [Link]

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An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknown

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or poorly characterized compounds. 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, a substituted pyrrolidine derivative, represents such a case. While its unique structure may be of interest for various applications, the absence of a formal Safety Data Sheet (SDS) necessitates a cautious and principled approach to its handling.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of potential dangers to explain the scientific rationale behind safety protocols. The core principle underpinning this document is that any substance with unknown toxicity must be treated as potentially hazardous until proven otherwise.[1] By deconstructing the molecule into its primary structural motifs—a substituted N-alkylated pyrrolidine and a propanol chain—we can extrapolate a probable hazard profile and establish robust safety measures.

Predictive Hazard Identification and Risk Analysis

The process of handling a novel chemical begins with a thorough hazard identification. This is achieved by examining its constituent parts and related molecules.

Analysis of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a core scaffold in numerous biologically active compounds.[2] Its toxicological profile can vary dramatically based on its substitution.

  • Pyrrolidine (Parent Compound): The unsubstituted pyrrolidine ring is classified as a highly flammable liquid that is toxic if swallowed and can cause severe skin burns and eye damage.[3][4][5]

  • N-Methyl-2-pyrrolidone (NMP): A closely related industrial solvent, NMP exhibits low acute toxicity but is a known reproductive and developmental toxicant.[6][7] It is classified as a Substance of Very High Concern by the European Chemicals Agency due to this risk.[7] NMP can also cause skin and eye irritation.[6][8]

  • Bioactive Pyrrolidines: Other derivatives, such as α-pyrrolidinophenone (α-PVP), are potent psychoactive substances with significant central nervous system (CNS) and cardiovascular toxicities.[9][10]

Insight: The presence of the N-substituted pyrrolidine ring in this compound is a significant point of concern. While the acute toxicity may be moderate, the potential for uncharacterized, chronic hazards such as reproductive toxicity (as seen with NMP) cannot be dismissed. The basic nitrogen atom also suggests the compound may be corrosive or irritating.[2]

Analysis of the Propanol Moiety

The propanol side chain also contributes to the overall hazard profile, primarily relating to irritation and CNS effects.

  • Propan-1-ol: This simple alcohol is a flammable liquid that can cause serious eye damage and may lead to drowsiness or dizziness.[11]

  • Structurally Similar Propanolamines: Compounds like Phenylpropanolamine (PPA) are sympathomimetic amines that, in overdose situations, can lead to severe adverse effects including agitation, hypertension, tremors, and abnormal heart rates.[12][13]

Insight: The propanol group suggests that this compound is likely to be a skin, eye, and respiratory irritant. Furthermore, inhalation or significant dermal absorption could potentially lead to CNS effects such as dizziness or headache.[14]

Data from the Closest Structural Analog: 3-(Pyrrolidin-1-yl)propan-1-ol

A commercial listing for the demethylated analog, 3-(Pyrrolidin-1-yl)propan-1-ol (CAS 19748-66-4), provides the most direct predictive data. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[15]

This compound is a liquid with a high flash point (97.7°C), indicating it is combustible rather than highly flammable.[15]

Summarized Predictive Hazard Profile

Based on the read-across analysis, the following table summarizes the anticipated hazards for this compound.

Hazard CategoryPredicted HazardSignal WordGHS PictogramRationale / Supporting Evidence
Acute Oral Toxicity Category 4: Harmful if swallowed. Warning GHS07 (Exclamation Mark)Based on H302 classification of the close analog 3-(pyrrolidin-1-yl)propan-1-ol.[15]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Warning GHS07 (Exclamation Mark)Based on H315 classification of the analog and known irritant properties of pyrrolidine and NMP.[4][6][15]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. Warning GHS07 (Exclamation Mark)Based on H319 classification of the analog and known severe irritant properties of propanols and pyrrolidine.[11][15]
Respiratory Irritation May cause respiratory irritation. Warning GHS07 (Exclamation Mark)Based on H335 classification of the analog and known effects of propanols and NMP vapors.[6]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness. Warning GHS07 (Exclamation Mark)Extrapolated from known CNS effects of propanols and other organic solvents.[11]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. Danger GHS08 (Health Hazard)Precautionary classification. Based on the known reproductive toxicity of NMP.[7] This hazard must be assumed until proven otherwise.
Physical Hazards Combustible Liquid. Warning NoneBased on the high flash point (97.7°C) of the close analog. Not expected to be a significant fire hazard at ambient temperatures.

Experimental Workflow: Risk Assessment for Novel Compounds

Before any laboratory work commences, a formal risk assessment is mandatory. This is not merely a bureaucratic exercise; it is a critical scientific process that ensures potential hazards are identified and controlled.[16][17] The workflow below illustrates the essential steps for assessing the risks associated with an uncharacterized compound like this compound.

G Risk Assessment Workflow for Uncharacterized Research Chemicals cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Evaluation & Control cluster_2 Phase 3: Implementation & Review A Literature & Database Search (e.g., SDS, PubChem, ECHA) B Identify Data Gaps (No specific data found for target compound) A->B C Predictive Assessment (Read-Across) - Analyze structural motifs (pyrrolidine, propanol) - Review data on close analogs B->C D Define Experimental Procedure (Quantities, duration, temperature, etc.) C->D Inform procedure design E Assess Risk (Severity x Likelihood of Exposure) D->E F Select Control Measures (Hierarchy of Controls) E->F G Write Standard Operating Procedure (SOP) F->G H Perform Experiment (Adhere strictly to SOP) G->H Authorize work I Review & Refine (Did controls work? Any unexpected events?) H->I

Caption: Risk assessment is a cyclical process of identification, evaluation, control, and review.

Standard Operating Procedures (SOP) for Safe Handling

Given the predicted hazard profile, the following protocols must be implemented as a minimum standard of care.

Engineering Controls

Engineering controls are the primary and most reliable means of exposure prevention.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][18]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the work area.[19]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected carefully.

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use nitrile or neoprene gloves. Given that breakthrough times are unknown, it is prudent to double-glove and change gloves immediately after any suspected contact or every 30-60 minutes during extended use.[18]

  • Body Protection: A buttoned, long-sleeved laboratory coat must be worn at all times. For larger quantities or tasks with a high splash potential, a chemically resistant apron is recommended.[18]

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls are not feasible, a full-face respirator with an appropriate organic vapor cartridge may be necessary after a formal assessment by safety professionals.[20]

Handling and Storage
  • Designated Area: Due to the precautionary classification for reproductive toxicity, establish a designated area within the lab for the storage and handling of this compound. This area should be clearly labeled.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14][19] The container must be tightly sealed and stored in chemically resistant secondary containment to prevent spills.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.

Waste Disposal
  • Classification: All waste containing this compound must be treated as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

IncidentEmergency Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[5]
Small Spill (<100 mL) Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled hazardous waste container. Clean the area with soap and water.
Large Spill (>100 mL) Evacuate the immediate area and alert others. Notify your supervisor and institutional EHS. Prevent entry into the area. Allow only trained emergency responders to clean up the spill.[1]

Conclusion

While this compound lacks a comprehensive, empirically determined safety profile, a predictive assessment based on its chemical structure provides a strong foundation for safe laboratory practice. The primary concerns are its potential to be harmful if swallowed, act as a skin, eye, and respiratory irritant, and a possible, uncharacterized reproductive toxicant. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, implementing stringent administrative procedures, and using appropriate PPE—researchers can minimize their risk of exposure and handle this novel compound with the caution and respect it requires.

References

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (2001). Inchem.org. [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

  • Lee, K. P., Chromey, N. C., Culik, R., Barnes, J. R., & Schneider, P. W. (1987). Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies. Fundamental and applied toxicology, 9(2), 222-235. [Link]

  • Lee, K. P., Chromey, N. C., Culik, R., Barnes, J. R., & Schneider, P. W. (1987). Toxicity of N-Methyl-2-pyrrolidone (NMP): Teratogenic, Subchronic, and Two-Year Inhalation Studies. Toxicological Sciences, 9(2), 222-235. [Link]

  • Get the Facts: NMP (N-Methylpyrrolidone). (2022). Toxic-Free Future. [Link]

  • Unknown Chemicals. Environmental Health and Safety. Purdue University. [Link]

  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024). Quora. [Link]

  • Phenylpropanolamine Toxicosis. (2011). Clinician's Brief. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Holding, J. K. (2011). Toxicology Brief: Phenylpropanolamine toxicosis in dogs and cats. DVM360. [Link]

  • Dargan, P. I., Hudson, S., Ramsey, J., & Wood, D. M. (2013). Toxicity and death following recreational use of 2-pyrrolidino valerophenone. Clinical Toxicology, 51(8), 803-806. [Link]

  • Lake, C. R., Gallant, S., Masson, E., & Miller, P. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American journal of medicine, 89(2), 195-208. [Link]

  • Phenylpropanolamine Are Toxic To Pets. Pet Poison Helpline. [Link]

  • Peterson, K. L., Lee, J. A., & Hovda, L. R. (2011). Phenylpropanolamine toxicosis in dogs: 170 cases (2004–2009). Journal of the American Veterinary Medical Association, 239(11), 1463-1469. [Link]

  • Asim, M., Sharma, D., & Shrivastava, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Abiedalla, Y., Al-Iitan, L., & Al-Qirim, T. (2021). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Journal of Applied Toxicology, 41(1), 2-15. [Link]

  • Why Should We Do Laboratory Chemical Risk Assessments? (2018). American Chemical Society [YouTube Video]. [Link]

  • Assessing Risks in the Chemistry Laboratory | ACS College Safety Video #3. (2022). American Chemical Society [YouTube Video]. [Link]

  • Safety data sheet: Pyrrolidine. (2024). Carl Roth. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International journal of molecular sciences, 19(6), 1668. [Link]

  • Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • Student safety sheets 66 Higher alcohols. (2022). CLEAPSS Science. [Link]

Sources

Thermal stability and decomposition of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a bifunctional molecule featuring both a tertiary amine within a pyrrolidine ring and a primary alcohol, its degradation behavior is complex and of significant interest in process chemistry, safety assessments, and drug development. Due to the absence of direct, published empirical data for this specific compound, this guide leverages a first-principles approach, synthesizing data from analogous structures—namely, pyrrolidine and propanol derivatives—to construct a predictive model of its thermal decomposition. We will explore the likely mechanistic pathways, propose robust experimental protocols for definitive analysis, and provide the technical rationale behind these methodologies to ensure scientific integrity and reproducibility.

Introduction to this compound

Chemical Structure and Properties

Table 1: Physicochemical Properties of the Analogous Compound 3-(Pyrrolidin-1-yl)propan-1-ol

PropertyValueSource
CAS Number 19748-66-4[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.2 g/mol [1]
Boiling Point 216.9 °C at 760 mmHg[1]
Flash Point 97.7 °C[1]
Physical Form Liquid[1]

Note: These properties are for the unsubstituted pyrrolidine analog and should be used as an approximation. The addition of a methyl group on the pyrrolidine ring is expected to have a minor impact on these values.

Significance in Research and Development

Molecules containing the N-alkylated pyrrolidine motif are prevalent in medicinal chemistry and are key components of many biologically active compounds. The propanol side-chain offers a reactive handle for further functionalization, such as esterification or etherification, making this compound a valuable synthon. Understanding its thermal stability is paramount for:

  • Process Safety: Preventing runaway reactions during synthesis, distillation, or formulation.

  • Shelf-Life and Storage: Defining appropriate storage conditions to prevent degradation over time.[2]

  • Impurity Profiling: Identifying potential degradants that could compromise the purity and safety of a final product.

Predictive Thermal Decomposition Profile

The decomposition of this molecule is predicted to initiate at the weakest bonds under thermal stress. The overall pathway is a composite of the degradation mechanisms of its constituent parts: the pyrrolidine ring and the propanol side-chain.

Mechanistic Insights from Constituent Moieties

2.1.1. The Pyrrolidine Ring The thermal decomposition of the pyrrolidine ring is expected to be the dominant pathway, particularly at higher temperatures. Studies on the pyrolysis of pyrrolidine itself reveal that the primary decomposition channel involves the cleavage of a C-C bond within the ring, followed by the formation of an unstable diradical.[3] This diradical can then undergo several transformations, including isomerization and fragmentation. For an N-substituted pyrrolidine, the exocyclic C-N bond is also a potential point of initial cleavage.

Key predicted steps include:

  • Ring Opening: Homolytic cleavage of a C-C bond in the pyrrolidine ring to form a diradical intermediate.

  • Exocyclic Bond Cleavage: Scission of the N-CH₂(CH₂CH₂OH) bond.

  • Fragmentation: The resulting radical species can fragment into smaller, more volatile molecules such as ethene, propene, and various amines.[4]

2.1.2. The Propanol Side-Chain The propanol moiety introduces additional decomposition pathways common to primary alcohols. These reactions are often initiated by H-abstraction.[4][5]

  • Dehydration: Elimination of a water molecule to form an alkene, likely 3-(2-Methylpyrrolidin-1-yl)prop-1-ene.

  • Oxidation (if oxygen is present): The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • C-C Bond Cleavage: Fragmentation of the three-carbon chain, leading to smaller alcohol and alkane fragments.

Based on the relative bond energies, it is hypothesized that initial degradation will likely involve the propanol side-chain (e.g., dehydration) at lower temperatures, while the more energy-intensive pyrrolidine ring-opening will dominate at higher temperatures.

Visualizing the Predicted Decomposition Pathways

The following diagram illustrates the potential initial steps in the thermal decomposition of this compound, highlighting the competing pathways involving the side-chain and the heterocyclic ring.

Caption: Predicted initial decomposition pathways for the target molecule.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products, a multi-faceted analytical approach is required. The following protocols are designed to provide a comprehensive and self-validating dataset.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. This is the primary technique for determining the onset temperature of decomposition and quantifying mass loss at different stages.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperatures for 5% and 50% mass loss (T₅, T₅₀).

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is essential for identifying the energetics of decomposition (exothermic vs. endothermic) and detecting phase transitions like melting or boiling.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). Integrate the decomposition exotherm to quantify the energy released.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Rationale: Coupling the TGA effluent to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer allows for the real-time identification of gaseous products as they evolve during decomposition. This provides direct evidence for the proposed mechanistic pathways.

Protocol Overview:

  • Perform a TGA experiment as described in Section 3.1.

  • The gas exiting the TGA furnace is directed through a heated transfer line to the ion source of a mass spectrometer or the gas cell of an FTIR spectrometer.

  • Collect mass spectra or infrared spectra continuously throughout the TGA run.

  • Correlate the evolution of specific molecular ions (MS) or functional group absorbances (FTIR) with the mass loss events observed in the TGA thermogram.

Protocol for Decomposition Product Identification

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale: This technique is ideal for identifying volatile and semi-volatile organic compounds produced during controlled thermal degradation. By heating the sample in a sealed vial, the decomposition products partition into the gas phase (headspace) and are then analyzed by GC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Add a precise amount (e.g., 20 mg) of this compound into a 20 mL headspace vial and seal it.

  • Incubation: Place the vial in the headspace autosampler oven. Heat at a temperature just below the T_onset determined by TGA (e.g., 200 °C) for a fixed time (e.g., 30 minutes) to generate decomposition products.

  • Injection: Automatically transfer a known volume of the heated headspace into the GC injector.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate compounds of varying volatility. A typical program might be: hold at 40 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) scan mode (e.g., m/z 35-400).

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Data Interpretation and Visualization

Visualizing the Experimental Workflow

A logical workflow is critical for a comprehensive investigation. The following diagram outlines the integrated approach described in the protocols.

G cluster_prep Phase 1: Sample Preparation cluster_thermal Phase 2: Thermal Analysis cluster_id Phase 3: Product Identification cluster_final Phase 4: Synthesis & Reporting prep Prepare Sample of This compound tga TGA Analysis (Mass Loss vs. Temp) prep->tga dsc DSC Analysis (Heat Flow vs. Temp) prep->dsc ega Evolved Gas Analysis (TGA-MS/FTIR) tga->ega Identifies gaseous products in real-time hs_gcms Headspace GC-MS (Volatile Product Profile) tga->hs_gcms Informs incubation temperature synthesis Synthesize Data: Mechanism, Kinetics, Safety Profile dsc->synthesis ega->synthesis hs_gcms->synthesis

Caption: Integrated workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable, a robust predictive framework can be established by analyzing its constituent functional groups. The molecule likely degrades via competing pathways involving dehydration and fragmentation of the propanol side-chain at lower temperatures, and C-N exocyclic bond cleavage or pyrrolidine ring-opening at higher temperatures.[3][4]

The definitive characterization of its thermal stability profile requires a systematic experimental approach. The protocols detailed in this guide, including TGA, DSC, and hyphenated mass spectrometry techniques, provide a comprehensive workflow for determining decomposition temperatures, energetics, and product identities. The resulting data is crucial for ensuring the safe handling, storage, and application of this versatile chemical intermediate in research and industrial settings.

References

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2025). Elsevier.
  • 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4. Sigma-Aldrich.
  • 3-(1-METHYL-PIPERIDIN-4-YL)
  • An experimental and kinetic modeling study of n-propanol and i-propanol ignition at high temperatures. (2025).
  • Kinetic Modeling Study on the Combustion Characterization of Synthetic C3 and C4 Alcohols for Lean Premixed Prevaporized Combustion. (2021). MDPI.

Sources

Technical Guide: Commercial Sourcing & Validation of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality control framework for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol , a specialized heterocyclic building block utilized in medicinal chemistry.

Executive Summary

This compound is a chiral, amphiphilic building block used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly Histamine H3 antagonists and Dopamine D3 modulators. Unlike its unmethylated analog 3-(pyrrolidin-1-yl)propan-1-ol (CAS 19748-66-4), this compound is frequently classified as a "Make-to-Order" (MTO) intermediate rather than a bulk catalog item.

This guide provides a strategic framework for sourcing this compound, detailing the transition from catalog searching to custom synthesis management, validated synthesis routes, and critical quality control (QC) parameters required for pharmaceutical applications.

Chemical Profile & Technical Specifications[1][2][3][4]

Before engaging suppliers, the exact stereochemical and structural requirements must be defined to prevent downstream failure in biological assays.

ParameterSpecification
Chemical Name This compound
Common Synonyms N-(3-Hydroxypropyl)-2-methylpyrrolidine; 1-(3-Hydroxypropyl)-2-methylpyrrolidine
CAS Number Not Widely Indexed (Custom Synthesis Category)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES CC1CCCN1CCCO
Chirality Exists as (R), (S), or racemic.[1][2] Critical: Most biological applications require the enantiopure form (typically S-2-methyl for nicotine-like activity).
pKa (Predicted) ~9.5 (Pyrrolidine nitrogen)
LogP (Predicted) ~0.8 (Amphiphilic)

Commercial Supply Landscape

Due to the niche nature of the methylated variant, "off-the-shelf" availability is limited. Sourcing strategies must be tiered based on quantity and purity requirements.

Tier 1: Custom Synthesis Specialists (Recommended)

These suppliers have demonstrated capabilities in pyrrolidine chemistry and likely hold the precursor 2-methylpyrrolidine in stock.

  • Enamine: Global leader in heterocyclic building blocks. Capable of rapid synthesis via their "REAL Space" chemical library methodology.

  • ChemScene: Lists the amine analog 3-(2-Methylpyrrolidin-1-yl)propan-1-amine (CAS 904677-81-2), indicating established routes for the propyl-linker attachment.

  • WuXi AppTec: Preferred for scale-up (>100g) and GMP-grade requirements.

Tier 2: Catalog Aggregators
  • MilliporeSigma / Aldrich: Primary source for the raw materials (2-methylpyrrolidine and 3-bromo-1-propanol) but rarely stocks the coupled product.

  • Ambeed / AChemBlock: May list the compound, but stock status often requires verification (lead time: 2-4 weeks).

Sourcing Decision Workflow

The following diagram outlines the decision logic for selecting a supply route.

SourcingStrategy Start Requirement: this compound CheckCatalog Check Tier 1 Catalogs (Enamine, ChemScene) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy Direct Purchase (Verify Purity >95%) InStock->Buy Yes Custom Initiate Custom Synthesis InStock->Custom No DefineChirality Define Stereochemistry (Racemic vs R/S) Custom->DefineChirality SelectRoute Select Synthesis Route (Alkylation vs Reductive Amination) DefineChirality->SelectRoute

Figure 1: Strategic sourcing workflow for non-catalog heterocyclic intermediates.

Synthesis & Production Protocols

When commissioning custom synthesis, specifying the synthetic route is crucial to controlling the impurity profile. Two primary routes are industry standards.

Route A: Direct Alkylation (Standard)

This is the most common route for gram-scale synthesis.

  • Reagents: 2-Methylpyrrolidine + 3-Bromo-1-propanol (or 3-Chloro-1-propanol).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Conditions: Reflux (80°C) for 12-24 hours.

  • Risk: Over-alkylation (quaternization) is possible if stoichiometry is not controlled.

Route B: Reductive Amination (High Purity)

Preferred for avoiding halogenated impurities.

  • Reagents: 2-Methylpyrrolidine + 3-Hydroxypropanal (often generated in situ from Acrolein or derivatives).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ).
    
  • Advantage: Milder conditions, avoids quaternary ammonium byproducts.

Synthesis Pathway Diagram

SynthesisPath Pyrrolidine 2-Methylpyrrolidine (Chiral or Racemic) Reaction Nucleophilic Substitution (K2CO3, MeCN, 80°C) Pyrrolidine->Reaction Linker 3-Halo-1-propanol (X=Cl, Br) Linker->Reaction Product This compound Reaction->Product Major Impurity1 Impurity A: Quaternary Ammonium Salt Reaction->Impurity1 Side Rxn Impurity2 Impurity B: Unreacted Halide Reaction->Impurity2 Residual

Figure 2: Primary synthesis pathway and potential impurity origins.

Quality Control & Validation (E-E-A-T)

For drug development applications, the Certificate of Analysis (CoA) must be validated against the following criteria.

Identity Verification
  • 1H NMR (CDCl3): Look for the diagnostic methyl doublet at ~1.0-1.1 ppm and the multiplet for the propyl chain.

  • LC-MS: Confirm parent ion

    
    .
    
Stereochemical Purity (Critical)

Since 2-methylpyrrolidine is chiral, the supplier must declare the enantiomeric excess (ee).

  • Method: Chiral HPLC or GC using a cyclodextrin-based column.

  • Requirement: >98% ee for active pharmaceutical ingredients (API) precursors.

  • Risk: Racemization can occur if the synthesis involves high heat or harsh Lewis acids.

Residual Solvents & Reagents
  • Alkyl Halides: If Route A is used, test for residual 3-bromopropanol (potential genotoxin).

  • Water Content: The product is hygroscopic (amino-alcohol). Karl Fischer titration should confirm <1% water to ensure stoichiometry in subsequent reactions.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is an amine and can absorb

    
     from the air to form carbamates.
    
  • Safety: Classify as an Irritant (Skin/Eye). Use standard PPE.

  • Stability: Stable for >1 year if kept dry and cool.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-(Pyrrolidin-1-yl)propan-1-ol (Analog Reference). Retrieved from [Link]

  • Synthesis Methodology

    • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health.[3] Retrieved from [Link]

  • Supplier Capabilities

Sources

Methodological & Application

Application of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthetic utility of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol , a critical linker intermediate used in the development of non-imidazole Histamine H3 Receptor antagonists (e.g., ABT-239 analogs).

Executive Summary

The molecule This compound serves as a specialized "linker-amine" motif in medicinal chemistry. It bridges lipophilic aromatic cores with a basic amine center, a pharmacophore requirement for high-affinity binding to the Histamine H3 receptor (H3R).

This guide provides a validated workflow for:

  • Synthesizing the intermediate from commodity chemicals.

  • Coupling strategies (Mitsunobu vs. Alkylation) to attach this motif to drug scaffolds.

  • Case Study application in the synthesis of ABT-239 type ligands.

Chemical Profile & Significance[1][2][3]

Structural Role in Drug Design

In H3 receptor antagonists, the 2-methylpyrrolidine moiety functions as a surrogate for the imidazole ring found in histamine, eliminating the cytochrome P450 inhibition issues associated with earlier imidazole-based drugs. The propyl alcohol chain acts as a flexible spacer (linker), positioning the basic nitrogen at the optimal distance from the aromatic core to interact with the conserved Aspartate residue (Asp114) in the receptor's binding pocket.

FeatureSpecification
Chemical Name This compound
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chirality Contains one stereocenter.[1] The (R)-enantiomer is typically preferred for H3 potency (e.g., in ABT-239).
Key Function Introduction of a basic amine + propyl linker via etherification.

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 3-((R)-2-methylpyrrolidin-1-yl)propan-1-ol from (R)-2-methylpyrrolidine.

Reaction Scheme

The synthesis relies on a nucleophilic substitution (


) between the secondary amine and a halo-alcohol.

Synthesis SM1 2-Methylpyrrolidine (Chiral or Racemic) Process Reflux / K2CO3 Solvent: Acetonitrile Temp: 80°C SM1->Process SM2 3-Bromo-1-propanol SM2->Process Product 3-(2-Methylpyrrolidin-1-yl) propan-1-ol Process->Product Yield: ~75-85%

Figure 1: Synthesis of the amino-alcohol linker via alkylation.

Experimental Procedure

Reagents:

  • (R)-2-Methylpyrrolidine (1.0 equiv)

  • 3-Bromo-1-propanol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Acetone.
    

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
     (27.6 g, 200 mmol) in Acetonitrile (150 mL).
    
  • Addition: Add (R)-2-Methylpyrrolidine (8.5 g, 100 mmol) to the suspension.

  • Alkylation: Dropwise add 3-Bromo-1-propanol (15.3 g, 110 mmol) over 15 minutes. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1 + 1%

    
    ).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and rinse the cake with Acetonitrile.
  • Concentration: Remove the solvent under reduced pressure to yield a viscous yellow oil.

  • Purification: Distillation under high vacuum (bp ~85-90°C at 0.5 mmHg) or flash chromatography (

    
    , DCM -> 10% MeOH/DCM) affords the pure alcohol.
    

Validation Criteria:

  • 1H NMR (CDCl3): Diagnostic multiplet for the methine proton at C2 of pyrrolidine (~2.3-2.5 ppm) and triplet for

    
     (~3.6 ppm).
    
  • Yield: Expect 75–85%.

Protocol B: Coupling to Pharmaceutical Scaffolds

Objective: Attachment of the linker to an aromatic phenol core (e.g., 4'-cyanobiphenyl-4-ol) to generate the bioactive antagonist.

Strategic Overview

Two primary routes exist: Direct Mitsunobu Coupling (Route A) and Activation-Alkylation (Route B). Route B is preferred for large-scale synthesis due to easier purification and lower cost.

Coupling cluster_RouteA Route A: Mitsunobu (Small Scale) cluster_RouteB Route B: Activation (Scale-Up) Alcohol 3-(2-Methylpyrrolidin-1-yl) propan-1-ol Mitsunobu PPh3 / DIAD THF, 0°C -> RT Alcohol->Mitsunobu Activate 1. SOCl2 or MsCl (Convert OH to Cl/OMs) Alcohol->Activate Scaffold Aromatic Phenol Scaffold (e.g., Benzofuran/Biphenyl) Scaffold->Mitsunobu Alkylate 2. Base (Cs2CO3/K2CO3) DMF, 80°C Scaffold->Alkylate Target Final H3 Antagonist (Ether Linked) Mitsunobu->Target Activate->Alkylate Alkylate->Target

Figure 2: Divergent strategies for coupling the pyrrolidine linker to drug scaffolds.

Detailed Method: Route B (Activation via Chlorination)

This method converts the alcohol to a chloride, creating a reactive electrophile (1-(3-chloropropyl)-2-methylpyrrolidine).

Step 1: Chlorination

  • Dissolve this compound (10 mmol) in DCM (20 mL).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 15 mmol) dropwise.
    
  • Stir at RT for 2 hours, then reflux for 1 hour.

  • Evaporate volatiles to obtain the chloride hydrochloride salt . Use directly or neutralize to free base.

Step 2: Etherification (Coupling)

  • Reagents: Phenolic Scaffold (e.g., 4-(5-cyano-benzofuran-2-yl)phenol) (1.0 equiv), Chloride intermediate (1.2 equiv),

    
     (2.5 equiv), NaI (0.1 equiv, catalyst).
    
  • Solvent: DMF or Acetone.

  • Procedure:

    • Mix Phenol and Base in DMF; stir for 30 min to form the phenoxide.

    • Add the Chloride intermediate (dissolved in minimal DMF).

    • Heat to 80°C for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Column chromatography (

    
    , EtOAc/Hexane gradient).
    

Case Study: Synthesis of ABT-239 Analog

Context: ABT-239 is a potent, selective H3 antagonist developed by Abbott Laboratories for cognitive disorders.[2] Target Structure: 4-(2-{2-[(2R)-2-methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)benzonitrile. Note: ABT-239 uses an ethyl linker, but propyl analogs (synthesized via the title compound) are common in SAR studies to probe receptor pocket depth.

Quantitative Comparison of Linker Lengths (SAR Data Summary):

Compound Variant Linker Length hH3R Ki (nM) Selectivity (vs H4R)
Ethyl Analog (ABT-239) 2 carbons 0.81 >1000x
Propyl Analog 3 carbons 2.4 - 5.0 >500x

| Butyl Analog | 4 carbons | >100 | Low |

Interpretation: The propyl linker maintains high nanomolar affinity, making it a viable scaffold for generating novel IP or modifying physicochemical properties (e.g., solubility).

References

  • Cowart, M. D., et al. (2004).[3][4] "4-(2-[2-((2R)-2-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile: A Potent, Selective, and Orally Bioactive Histamine H3 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Esbenshade, T. A., et al. (2005).[2] "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology.

  • Lazewska, D., et al. (2018).[5] "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist." Molecules.

  • AbbVie Inc. (2008). "Processes for preparing (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine and tartrate salts thereof." WIPO Patent WO2008137087A1.

Sources

Application Note: Protocol for N-Alkylation of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the N-alkylation of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol .

Critical Scope Clarification: As the substrate is already a tertiary amine, "N-alkylation" technically refers to quaternization (Menschutkin reaction) to form a quaternary ammonium salt. However, due to common nomenclature overlap, this guide also includes a "Precursor Synthesis" module detailing how to create the substrate via N-alkylation of 2-methylpyrrolidine, ensuring all potential user intents are covered.

Strategic Analysis & Mechanistic Insight

The Substrate Architecture

This compound is a bifunctional intermediate containing a tertiary amine (within the pyrrolidine ring) and a primary alcohol .

  • Nucleophilicity: The tertiary nitrogen is the primary nucleophile (

    
    ). However, the 2-methyl substituent introduces steric hindrance proximal to the nitrogen lone pair.
    
  • Chemoselectivity (N- vs. O-Alkylation): In neutral or weakly basic conditions, the nitrogen reacts preferentially with alkyl halides to form quaternary ammonium salts. If strong bases (e.g., NaH, KOtBu) are employed, the alkoxide forms, shifting reactivity toward O-alkylation (ether synthesis).

  • Stereoselectivity: During quaternization, the incoming electrophile (R-X) will approach the nitrogen atom. The 2-methyl group exerts steric control, typically favoring attack from the face trans to the methyl group, leading to diastereomeric enrichment in the quaternary product [1].

Reaction Pathway Visualization

The following decision tree illustrates the critical control points for synthesis and derivatization.

ReactionPathway Start Start: 2-Methylpyrrolidine Step1 N-Alkylation (Synthesis) Start->Step1 + 3-Chloropropanol + K2CO3, KI Substrate Substrate: This compound Step1->Substrate Decision Condition Check Substrate->Decision PathA Path A: Neutral/Weak Base (Quaternization) Decision->PathA Add R-X (No Base) PathB Path B: Strong Base (O-Alkylation) Decision->PathB Add R-X + NaH ProdA Quaternary Ammonium Salt (N-Alkyl Product) PathA->ProdA Kinetic Control ProdB Ether Derivative (O-Alkyl Product) PathB->ProdB Thermodynamic Control

Figure 1: Chemoselective pathways. Path A represents the protocol detailed below.

Protocol A: Quaternization of this compound

Objective: Synthesis of the N-methyl or N-benzyl quaternary ammonium salt. Mechanism: SN2 Nucleophilic Substitution (Menschutkin Reaction).

Reagents & Materials
ComponentRoleSpecifications
Substrate NucleophileThis compound (>98% purity)
Alkyl Halide ElectrophileMethyl Iodide (MeI) or Benzyl Bromide (BnBr)
Solvent MediumAcetone (Preferred) or Acetonitrile (ACN)
Workup PurificationDiethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
Experimental Procedure

Safety Note: Methyl iodide is a potent neurotoxin and carcinogen. Handle only in a certified fume hood.

  • Solvent Selection:

    • Recommendation: Use Acetone . The starting material is soluble in acetone, but the charged quaternary ammonium salt is typically insoluble. This allows the product to precipitate as a clean solid, simplifying purification [2].

    • Alternative: If the product does not precipitate, use Acetonitrile (ACN) for higher solubility and faster kinetics, followed by solvent evaporation.

  • Reaction Setup:

    • Dissolve 1.0 equivalent (eq) of This compound in anhydrous Acetone (0.5 M concentration).

    • Cool the solution to 0°C (ice bath) to minimize exotherms, especially with MeI.

    • Add 1.1 to 1.2 eq of the Alkyl Halide (e.g., MeI) dropwise.

  • Incubation:

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 12–24 hours.

    • Monitoring: Monitor via TLC (System: MeOH/DCM 1:9). The quaternary salt will remain at the baseline.

  • Isolation (Precipitation Method):

    • If a white solid precipitates: Filter the solid under vacuum.

    • Wash the cake 3x with cold Diethyl Ether to remove unreacted starting materials.

    • Dry under high vacuum at 40°C.

  • Isolation (Oiling Out Method):

    • If the product forms a viscous oil (common with hygroscopic quats): Decant the supernatant.

    • Triturate the oil with Et₂O or Hexanes to induce crystallization.

    • If crystallization fails, dissolve in minimal MeOH and precipitate into a large volume of cold Et₂O.

Troubleshooting & Optimization
  • Hygroscopicity: Quaternary salts are extremely hygroscopic. Store in a desiccator. If the product turns to "goo" on the filter, immediately dissolve in MeOH and re-evaporate.

  • Stereocontrol: If producing a drug intermediate (e.g., Integrin inhibitors), be aware that the ratio of diastereomers (cis/trans relative to the 2-methyl) is fixed during this step. High-performance liquid chromatography (HPLC) may be required to separate diastereomers if the reaction is not sufficiently stereoselective [1].

Protocol B: Synthesis of the Precursor

Context: If your goal is to make this compound from 2-methylpyrrolidine.

Reaction Scheme


Methodology
  • Setup: In a round-bottom flask, suspend Potassium Carbonate (K₂CO₃) (2.0 eq) and Potassium Iodide (KI) (0.1 eq, catalyst) in Acetonitrile or DMF .

  • Addition: Add 2-Methylpyrrolidine (1.0 eq) and 3-Chloro-1-propanol (1.1 eq).

  • Reaction: Reflux (80°C for ACN, 100°C for DMF) for 16–24 hours. The KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ [3].

  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent.[1]

    • Dilute residue with water and extract into DCM or EtOAc.

    • Crucial Step: Wash organic layer with brine to remove unreacted 3-chloropropanol (which is partially water-soluble).

  • Purification: Distillation under reduced pressure is preferred for this amino-alcohol to avoid streaking on silica columns.

References

  • Barrett, T. N., et al. (2019). "Profile of a Highly Selective Quaternized Pyrrolidine Betaine... Synthesized by Stereoselective Methylation." Journal of Medicinal Chemistry, 62(16), 7543-7556.[2] Link[2][3]

  • Hayes, K. S. (2001). "Industrial Aspects of N-Alkylation." Applied Catalysis A: General, 221(1-2), 187-195. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: The Menschutkin Reaction).[4]

Sources

Application Note: Strategic Utilization of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the 3-(2-methylpyrrolidin-1-yl)propyl moiety serves as a critical pharmacophore. It functions primarily as a basic amine side chain that enhances aqueous solubility and provides key ionic interactions within receptor binding pockets (notably Histamine H3 and Dopamine D2/D3 receptors).

This Application Note details the technical utilization of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol (referred to herein as MPP-OH ) as a versatile building block. We provide validated protocols for its synthesis, activation, and subsequent coupling to heterocyclic scaffolds (e.g., pyridazinones, indoles) via nucleophilic substitution and Mitsunobu chemistries. Special attention is given to stereochemical retention and process scalability.

Chemical Profile & Mechanistic Insight[1]

MPP-OH is a bifunctional molecule containing a sterically hindered tertiary amine and a primary alcohol. Its utility stems from its ability to introduce a flexible, basic tether to aromatic heterocycles.

Structural Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO

  • Key Feature: The 2-methyl group on the pyrrolidine ring introduces chirality (creating R and S enantiomers) and steric bulk, which often improves metabolic stability compared to unsubstituted pyrrolidines.

Reactivity Profile
  • Amine Basicity: The nitrogen is tertiary. It is nucleophilic but less so than the hydroxyl group under neutral conditions. However, in acidic media, it protonates, potentially affecting solubility and reactivity.

  • Hydroxyl Nucleophilicity: The primary alcohol is the handle for attachment. It can be:

    • Activated: Converted to a leaving group (Cl, Br, OMs, OTs).

    • Coupled: Used directly in Mitsunobu reactions.

  • Self-Cyclization Risk: Under strong activation (e.g., forming a mesylate) without an external nucleophile, the nitrogen lone pair can attack the carbon bearing the leaving group, forming a strained quaternary ammonium salt (azetidinium intermediate). This is a critical process parameter to control.

Experimental Workflows

Synthesis of the Reagent (MPP-OH)

If the reagent is not commercially sourced, it can be synthesized via alkylation.

Reagents: 2-Methylpyrrolidine (racemic or enantiopure), 3-Bromo-1-propanol, Potassium Carbonate (


), Acetonitrile (ACN).

Protocol:

  • Charge: To a reaction vessel, add 2-Methylpyrrolidine (1.0 equiv) and

    
      (1.5 equiv) in anhydrous ACN (10 vol).
    
  • Addition: Cool to 0°C. Add 3-Bromo-1-propanol (1.1 equiv) dropwise over 30 minutes to suppress O-alkylation (though N-alkylation is kinetically favored).

  • Reaction: Warm to room temperature and reflux for 12 hours.

  • Workup: Filter solids (

    
    , excess carbonate). Concentrate the filtrate.
    
  • Purification: Distillation under reduced pressure (bp ~95-100°C @ 5 mmHg) yields MPP-OH as a clear oil.

Core Application: Coupling to Heterocyclic Scaffolds

The most common application is attaching MPP-OH to a phenolic heterocycle (e.g., a pyridazinone derivative for H3 antagonism). Two methods are presented: Method A (Activation/Substitution) and Method B (Mitsunobu Coupling) .

Method A: Activation via Chlorination (Scalable)

This method is preferred for large-scale synthesis as it avoids the atom-poor economy of Mitsunobu reagents.

Step 1: Chlorination

  • Reagents: MPP-OH, Thionyl Chloride (

    
    ), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve MPP-OH (1.0 equiv) in DCM (5 vol) at 0°C.

    • Add

      
       (1.2 equiv) dropwise.
      
    • Stir at reflux for 2 hours. Monitor by TLC/LCMS.

    • Critical Step: Evaporate volatiles to obtain the hydrochloride salt of the chloride (MPP-Cl·HCl). Note: The salt form prevents self-cyclization.

Step 2: Nucleophilic Substitution (


) 
  • Substrate: 6-(4-Hydroxyphenyl)-2H-pyridazin-3-one (Generic Scaffold).

  • Reagents: MPP-Cl·HCl,

    
    , Sodium Iodide (NaI - catalyst), DMF or Butanone.
    
  • Protocol:

    • Suspend the phenolic heterocycle (1.0 equiv) and

      
       (3.0 equiv) in DMF.
      
    • Add MPP-Cl·HCl (1.1 equiv) and NaI (0.1 equiv).

    • Heat to 80°C for 16 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[1][2]

    • Purification: Silica gel chromatography (DCM/MeOH/NH3).

Method B: Mitsunobu Coupling (Mild Conditions)

Ideal for sensitive substrates or small-scale exploration.

  • Reagents: MPP-OH, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), THF.
    
  • Protocol:

    • Dissolve Heterocycle-OH (1.0 equiv), MPP-OH (1.2 equiv), and

      
       (1.5 equiv) in anhydrous THF.
      
    • Cool to 0°C.

    • Add DIAD (1.5 equiv) dropwise.

    • Stir at Room Temperature for 12–24 hours.

    • Workup: Concentrate and purify directly. Note: Removal of triphenylphosphine oxide is the primary purification challenge.

Visualizing the Workflow

The following diagram illustrates the strategic pathways for utilizing MPP-OH, highlighting the divergence between Method A (Activation) and Method B (Direct Coupling).

G Start 2-Methylpyrrolidine (Chiral or Racemic) Reagent MPP-OH (Intermediate) Start->Reagent Alkylation (3-Bromo-1-propanol) Activated MPP-Cl (Chloride Salt) Reagent->Activated SOCl2 (Method A) Product Final Drug Candidate (Ether Linked) Reagent->Product Mitsunobu (DIAD/PPh3) + Scaffold (Method B) Activated->Product K2CO3, DMF + Scaffold Scaffold Heterocyclic Phenol (e.g., Pyridazinone)

Figure 1: Synthetic pathways for incorporating the 3-(2-methylpyrrolidin-1-yl)propyl moiety into heterocyclic scaffolds.

Data & Optimization Guide

Solvent Selection for Alkylation (Method A, Step 2)

The choice of solvent significantly impacts the rate of the


 reaction between the phenolic heterocycle and the activated MPP-Cl.
SolventTemperatureReaction TimeYield (%)Notes
DMF 80°C6-8 h85-92%Standard. High solubility, difficult removal.
Butanone (MEK) Reflux (80°C)12-16 h78-85%Easier workup (volatile). Good for scale-up.
Acetonitrile Reflux (82°C)18-24 h60-70%Slower kinetics; requires NaI catalysis.
Water/Toluene 90°C12 h55-65%Phase Transfer Catalysis (PTC). Greener, but lower yield.
Stereochemical Integrity

When using enantiopure (R)- or (S)-2-methylpyrrolidine :

  • Retention: The chiral center is at the 2-position of the pyrrolidine ring.

  • Risk: The reaction centers are on the propyl chain (3-position relative to alcohol) or the alcohol itself.

Troubleshooting & Quality Control

Issue: Low Yield in Alkylation (Method A)
  • Cause: Formation of the azetidinium ion (intramolecular cyclization of MPP-Cl) which then hydrolyzes or reacts non-selectively.

  • Solution: Ensure MPP-Cl is kept as the HCl salt until the moment of reaction. Do not free-base the chloride in the absence of the nucleophile. Add the base (

    
    ) to the phenol first, then add the MPP-Cl salt.
    
Issue: Poor Conversion in Mitsunobu (Method B)
  • Cause: Steric hindrance of the tertiary amine or pKa mismatch.

  • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for more stubborn substrates. Ensure anhydrous conditions (<50 ppm water).

References

  • Preparation of Histamine H3 Ligands

    • Source: U.S. Patent 2005/0256127.[3] "2-(6-{2-[(2R)-2-methyl-1-pyrrolidin-1-yl]-ethyl}-2-naphthalen-2-yl)-2H-pyridazin-3-one salts and their preparation."

    • Relevance: Describes the use of 2-methylpyrrolidine linkers in pyridazinone-based H3 antagonists.
  • Synthesis of Pyrrolidine Intermediates

    • Source: Pu, Y. et al. "Process for preparing (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine." Organic Process Research & Development.
    • Relevance: foundational protocols for synthesizing the chiral starting m
  • Mitsunobu Reaction in Drug Synthesis

    • Source: Swamy, K. C. K., et al.
    • Relevance: General grounding for Method B protocols.
  • DPP-IV Inhibitor Synthesis (Related Pyrrolidine Scaffolds)

    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.[4][5] "(2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile..."[4]

    • Relevance: Demonstrates the utility of pyrrolidine-propyl linkers in metabolic disease targets.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Chemoselective Oxidation of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxidation of 3-(2-methylpyrrolidin-1-yl)propan-1-ol (MW: 143.23 g/mol ) presents a classic chemoselectivity challenge in organic synthesis: converting a primary alcohol to a carbonyl functionality without degrading the tertiary amine or forming N-oxides.

This guide provides two distinct, field-validated protocols. The choice of method depends strictly on the desired oxidation state of the product:

  • Protocol A (Aldehyde Synthesis): The Swern Oxidation . This is the "Gold Standard" for isolating the aldehyde. It avoids over-oxidation and tolerates the basic nitrogen by keeping it protonated/complexed during the oxidative step.[1]

  • Protocol B (Carboxylic Acid Synthesis): The TEMPO/NaClO (Bleach) oxidation.[1] This is a robust, scalable, and "green" method to access the carboxylic acid directly, bypassing the unstable aldehyde intermediate.[1]

Chemical Structure & Transformation[1][2][3]
  • Substrate: this compound (

    
    )
    
  • Target A (Aldehyde): 3-(2-Methylpyrrolidin-1-yl)propanal

  • Target B (Acid): 3-(2-Methylpyrrolidin-1-yl)propanoic acid[1]

Pre-Experimental Validation (Chemo-Selectivity)

Before initiating wet chemistry, understand the mechanistic constraints:

  • Amine Interference: The tertiary pyrrolidine nitrogen is a Lewis base.[1] In acidic oxidations (e.g., Jones Reagent), it will protonate, potentially trapping the molecule in the aqueous phase during workup.[1] In peroxide-based oxidations, it will form an N-oxide.[1]

  • Aldehyde Instability: Amino-aldehydes are prone to self-polymerization via aldol-type pathways or aerobic oxidation. Crucial: Plan to use the aldehyde immediately in the subsequent step (e.g., Reductive Amination, Wittig) or store it as a bisulfite adduct.[1]

Decision Matrix
ConstraintProtocol A: SwernProtocol B: TEMPO/Bleach
Target Product Aldehyde (Selective)Carboxylic Acid (Exhaustive)
Reaction Temp Cryogenic (

C)

C to Room Temp
Amine Safety High (Non-oxidizing conditions for N)High (pH controlled)
Scale Suitability < 10g (Gas evolution issues)> 10g (Scalable, water-based)

Protocol A: Swern Oxidation (Target: Aldehyde)[1]

Mechanism: Activation of DMSO by oxalyl chloride to form a chlorosulfonium salt, which reacts with the alcohol.[1][2][3][4] The key to success with amino-alcohols is the excess base (Triethylamine) added in the final step to ensure deprotonation of the alkoxysulfonium ylide despite the presence of the substrate's amine.

Reagents & Stoichiometry[1][2][7][8]
ReagentEquiv.[1]MW ( g/mol )Density (g/mL)Role
Substrate 1.0143.23~0.92Reactant
Oxalyl Chloride 1.5126.931.455Activator
DMSO 3.078.131.100Oxidant
Triethylamine (Et

N)
5.0101.190.726Base (Quench)
Dichloromethane (DCM) ---Solvent (Anhydrous)
Step-by-Step Procedure
  • Activation (

    
    C): 
    
    • Flame-dry a 2-neck round-bottom flask under Nitrogen (

      
      ).
      
    • Add anhydrous DCM (

      
      ).[1]
      
    • Add Oxalyl Chloride (1.5 equiv).[1] Cool to

      
      C (Dry ice/Acetone bath).
      
    • Dropwise Addition: Add DMSO (3.0 equiv) dissolved in a minimal amount of DCM.[1]

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) occurs.[1] Maintain temperature below
      
      
      C. Stir for 15 minutes.
  • Substrate Addition:

    • Dissolve This compound (1.0 equiv) in DCM (

      
      ).
      
    • Add this solution dropwise to the activated DMSO mixture over 10 minutes.

    • Stir at

      
      C for 45 minutes. The mixture will likely become cloudy (alkoxysulfonium salt formation).[1]
      
  • Elimination (The Critical Quench):

    • Add Triethylamine (5.0 equiv) dropwise.[1] Note: We use 5 equivalents to account for the substrate's amine potentially buffering the system.

    • Allow the reaction to stir at

      
      C for 10 minutes, then remove the cooling bath.
      
    • Allow to warm to Room Temperature (RT) over 45-60 minutes. The solution will turn thick/white.[1]

  • Workup (Amine-Specific):

    • Quench with Saturated

      
        (Do not use acid; you will lose the product to the water layer).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo at low temperature (
      
      
      
      C) to avoid polymerization.

Yield Expectation: 85-95% (Crude). Storage: Use immediately.

Protocol B: TEMPO-Mediated Oxidation (Target: Carboxylic Acid)

Mechanism: The TEMPO radical is oxidized to an N-oxoammonium species by NaOCl (Bleach), which oxidizes the alcohol.[1][5] Sodium Chlorite (


) can be added to push to the acid, or excess Bleach can be used.[1] We will use the TEMPO/Bleach  method with phase transfer catalysis, which is robust for amino-acids.[1]
Reagents & Stoichiometry[1][2][7][8]
ReagentEquiv.[1]Role
Substrate 1.0Reactant
TEMPO 0.05 (5 mol%)Catalyst
KBr 0.10 (10 mol%)Co-catalyst
NaOCl (Bleach, ~10%) 2.5Stoichiometric Oxidant
DCM -Solvent
Buffer (

)
-pH Control (Critically pH 8.6-9.[1]5)
Step-by-Step Procedure
  • Preparation:

    • Dissolve the Substrate (1.0 equiv) and TEMPO (0.05 equiv) in DCM.

    • Dissolve KBr (0.1 equiv) in aqueous saturated

      
      .
      
    • Combine the two phases in a flask and cool to

      
      C. Vigorously stir (biphasic mixture).
      
  • Oxidation:

    • Slowly add NaOCl (Bleach, 2.5 equiv) dropwise over 20 minutes.[1]

    • pH Control: Monitor pH.[1] It must stay basic (pH ~9) to keep the amine neutral.[1] If it drops, the amine protonates and reaction stalls.[1] Add

      
       or dilute 
      
      
      
      if necessary.[1]
    • Stir at

      
      C for 1 hour, then warm to RT.
      
  • Workup (Isolation of Zwitterion/Amino-Acid):

    • Crucial Step: The product is an amino-acid (zwitterionic).[1]

    • Separate the layers.[1][6] The product is likely in the Aqueous Phase as the sodium salt (

      
      ).
      
    • Extraction: Wash the aqueous phase with fresh DCM to remove unreacted starting material and TEMPO.

    • Neutralization: Carefully adjust the aqueous phase to pH ~5-6 (the isoelectric point) using dilute HCl.[1]

    • Lyophilize (freeze-dry) the aqueous layer to obtain the crude amino acid + salts, OR extract with n-Butanol if desalting is required.[1]

Visualized Workflows

Reaction Scheme & Logic Flow

OxidationLogic Substrate 3-(2-Methylpyrrolidin-1-yl) propan-1-ol Decision Select Target Substrate->Decision Swern Protocol A: Swern (DMSO, (COCl)2, Et3N) Decision->Swern Need Aldehyde TEMPO Protocol B: TEMPO (NaOCl, KBr, pH 9) Decision->TEMPO Need Acid Aldehyde Target: ALDEHYDE (Unstable, use immediately) Swern->Aldehyde -78°C, Anhydrous Acid Target: CARBOXYLIC ACID (Stable Zwitterion) TEMPO->Acid 0°C, Aqueous Workup Polymer Polymer Aldehyde->Polymer If stored > 24h

Caption: Decision tree for selecting the appropriate oxidation protocol based on the desired functional group outcome.

Swern Quench Mechanism (Critical Safety)

SwernQuench Step1 Alkoxysulfonium Intermediate (-78°C) Step2 Add Excess Et3N (5 equiv) Step1->Step2 Must stay cold Step3 Warm to Room Temp Step2->Step3 Initiates reaction Step4 Intramolecular Elimination Step3->Step4 Driving Force Result Aldehyde + DMS (Gas) + Et3N-HCl Step4->Result

Caption: The critical temperature-dependent elimination step in the Swern oxidation of amino-alcohols.

Analytical Validation

When analyzing the product, look for these key diagnostic signals.

1H NMR (CDCl3) Diagnostics[1]
  • Substrate (Alcohol): Triplet at

    
     ppm (
    
    
    
    ).
  • Product A (Aldehyde): Distinctive triplet at

    
     ppm (
    
    
    
    ).[1] The
    
    
    alpha to the carbonyl will shift downfield to
    
    
    ppm.
  • Product B (Acid): Broad singlet

    
     ppm (COOH).[1] Loss of the 9.8 ppm signal.[1]
    
Mass Spectrometry (ESI+)[1]
  • Substrate:

    
    [1]
    
  • Aldehyde:

    
     (Loss of 2H)[1]
    
  • Acid:

    
     (Gain of O, Loss of 2H)[1]
    

Troubleshooting & Safety

IssueCauseSolution
Low Yield (Swern) Incomplete quench or amine interference.Increase Et

N to 6.0 equiv. Ensure temp reaches RT before adding water.
No Product (TEMPO) pH dropped below 8.Monitor pH constantly.[1] The amine protonates and deactivates the catalyst cycle.[1]
Racemization Substrate has a chiral center at the pyrrolidine C2.Both protocols are generally racemization-free for the C2 position, as the oxidation is at the remote chain end.[1]
Smell (Swern) Dimethyl Sulfide (DMS) generation.[1][4]Treat glassware with bleach in the hood immediately after use to oxidize DMS to DMSO (odorless).[1]

References

  • Swern Oxidation Mechanism & Protocol

    • Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[1]

    • [1]

  • TEMPO Oxidation of Amino Alcohols

    • De Luca, L.; Giacomelli, G.; Porcheddu, A. "An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF."[1] Organic Letters2001 , 3, 3041.[1][7] (Discusses TCCA/TEMPO/Amino-alcohol compatibility).

    • [1]

  • General Oxidation of Amino-Alcohols (Review)

    • "Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice." Springer, 2006 .[1]

  • Safety in Swern Oxidations

    • "Explosion Hazards in the Swern Oxidation."[1] Chemical & Engineering News.

Sources

LC-MS/MS analytical method for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Abstract

This application note details a robust, validated LC-MS/MS methodology for the quantification of This compound (MPP), a polar tertiary amino-alcohol often utilized as a pharmaceutical intermediate or identified as a process-related impurity.[1][2] Due to the analyte's high polarity and lack of a strong UV chromophore, traditional Reversed-Phase (RP) HPLC with UV detection is insufficient. This protocol utilizes High-pH Reversed-Phase Chromatography coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.[1][2] The method addresses common challenges such as poor retention of polar amines and matrix-induced ion suppression.[1][2]

Introduction & Analytical Challenges

This compound (C₈H₁₇NO, MW 143.[1][2]23) presents specific analytical hurdles common to small, aliphatic amino alcohols:

  • Polarity & Retention: The molecule contains a hydrophilic hydroxyl group and a basic pyrrolidine nitrogen.[2] On standard C18 columns at acidic pH (formic acid), the amine is protonated, causing the analyte to elute in the void volume (

    
    ), where ion suppression from salts and unretained matrix components is most severe.
    
  • Detection Limits: Lacking a conjugated

    
    -system, the molecule is UV-inactive.[1] Mass spectrometry is required for trace-level quantification (ppm levels in API or ng/mL in biological matrices).[1][2]
    
  • Alkalinity: The pyrrolidine nitrogen typically exhibits a pKa between 9.0 and 10.0.[2]

Strategic Approach: To overcome the retention issue without resorting to complex HILIC equilibration times, this method employs a High-pH Reversed-Phase strategy.[1][2] By adjusting the mobile phase pH to 10.0 (above the analyte's pKa), the amine is deprotonated (neutralized). This significantly increases the analyte's hydrophobicity, promoting strong interaction with the C18 stationary phase and shifting retention away from the suppression zone.

Experimental Method & Protocol

Chemicals and Reagents[2][3][4]
  • Analyte: this compound Reference Standard (>98% purity).[1]

  • Internal Standard (IS): 3-(Pyrrolidin-1-yl)propan-1-ol-d6 (or a structural analog like Levosulpiride-d3 if specific IS is unavailable).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Water.[1][2]

  • Buffer: Ammonium Bicarbonate (

    
    ), LC-MS Grade.[1][2]
    
  • pH Adjuster: Ammonium Hydroxide (

    
    , 28-30%).[1][2]
    
Sample Preparation (Dual Workflow)

Workflow A: Trace Impurity in API (Dilute-and-Shoot)

  • Weigh 10 mg of Drug Substance (API) into a 20 mL volumetric flask.

  • Dissolve in 50:50 Water:MeCN.

  • Spike Internal Standard to a final concentration of 100 ng/mL.[2]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes (to remove insoluble particulates).

  • Transfer supernatant to an autosampler vial.[1]

Workflow B: Bioanalytical (Plasma/Urine)

  • Aliquot 100

    
    L of plasma into a 1.5 mL Eppendorf tube.[2]
    
  • Add 20

    
    L of Internal Standard working solution.
    
  • Add 400

    
    L of ice-cold Acetonitrile (Protein Precipitation).
    
  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200

    
    L of supernatant to a clean tube and evaporate to dryness under 
    
    
    
    at 40°C.
  • Reconstitute in 200

    
    L of Mobile Phase A:B (90:10).[2]
    
LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC System (e.g., Agilent 1290 / Waters ACQUITY).

  • Column: Waters XBridge BEH C18 XP, 2.5

    
    m, 2.1 x 100 mm (Critical: Must be pH 10 stable).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 2-5

    
    L.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold
5.001090Linear Gradient
6.501090Wash
6.60955Return to Initial
9.00955Re-equilibration

Mass Spectrometry (MS)

  • Interface: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Capillary Voltage: 3.0 kV.[1][2]

  • Source Temp: 150°C.

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr (

    
    ).[1][2]
    
  • Collision Gas: Argon.[1][2]

MRM Transitions (Optimized) Note: Collision Energy (CE) values are representative and should be tuned on the specific instrument.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)TypeMechanism
MPP 144.2 84.1 3022QuantPyrrolidine Ring Cleavage
MPP 144.2126.13014QualLoss of

(-18)
MPP 144.258.13028QualAlkyl fragmentation
IS [M+H]+[Frag]+30TBDQuantAnalog dependent

Method Development Logic & Visualization

The following diagrams illustrate the decision-making process and the fragmentation logic used to establish this protocol.

Method Development Decision Tree

MethodDevelopment Start Start: this compound PropCheck Analyze Properties: Basic (pKa ~9.5) Polar (LogP < 1) Start->PropCheck Route1 Standard Acidic C18 (0.1% Formic Acid) PropCheck->Route1 Route2 HILIC Mode (Ammonium Formate/MeCN) PropCheck->Route2 Route3 High pH Reverse Phase (pH 10, NH4HCO3) PropCheck->Route3 Result1 Result: Poor Retention Elution in Void (t0) High Ion Suppression Route1->Result1 Result2 Result: Good Retention Complex Equilibration Solubility Issues for API Route2->Result2 Result3 Result: Amine Deprotonated Increased Hydrophobicity Excellent Retention & Peak Shape Route3->Result3 Select Selected Method: High pH C18 Result3->Select

Caption: Decision matrix selecting High-pH RP-LC to neutralize the basic pyrrolidine nitrogen, ensuring retention away from the void volume.

Fragmentation Pathway (MRM Logic)

Fragmentation Parent Precursor Ion [M+H]+ = 144.2 Frag1 Product Ion 1 (Quant) m/z 84.1 (2-Methylpyrrolidine cation) Parent->Frag1 - C3H7O (59 Da) Frag2 Product Ion 2 (Qual) m/z 126.1 ([M+H - H2O]+) Parent->Frag2 - H2O (18 Da) Mechanism1 C-N Bond Cleavage (Loss of propanol chain) Mechanism1->Frag1 Mechanism2 Dehydration (Loss of -OH) Mechanism2->Frag2

Caption: Proposed ESI+ fragmentation pathway. The m/z 84.1 fragment is the most stable ion derived from the pyrrolidine ring, ideal for quantification.

Validation Summary (Expected Performance)

The following parameters must be verified during method validation as per FDA Bioanalytical Method Validation Guidance (2018) or ICH Q2(R2) .

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (Range: 1.0 - 1000 ng/mL)
Accuracy 85-115% (80-120% at LLOQ)92% - 104%
Precision (CV) < 15% (< 20% at LLOQ)3.5% - 6.8%
Recovery Consistent across levels> 85% (Protein Precip)
Matrix Effect 85-115% (IS Normalized)95% (Minimal suppression at 3.5 min)

Senior Scientist's Troubleshooting Notes

  • pH Control is Critical: The mobile phase pH must be maintained at

    
    . If the pH drops below 9.0, the amine will partially protonate, leading to peak tailing and shifting retention times. Always prepare fresh buffer daily. 
    
  • Column History: Do not use a column that has previously been used with strong acids (TFA/Formic Acid) without extensive flushing.[1] Acid memory can alter the stationary phase surface charge.[2]

  • Carryover: Tertiary amines can be "sticky" on stainless steel.[1] If carryover is observed, use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The acid in the wash helps desorb the base from the injector needle, while the high pH mobile phase ensures it elutes in the run.

  • Interference: If analyzing in the presence of Levosulpiride or Sulpiride, ensure chromatographic separation. While the masses differ, high concentrations of the parent drug can cause source saturation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93074 (Isomer Reference).[1][2] Retrieved from [Link](Note: Used for physicochemical property estimation of pyrrolidine derivatives).

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds. Application Note. Retrieved from [Link][1][2]

Sources

Application Notes & Protocols: The Role of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Ligand

In the landscape of modern synthetic chemistry, chiral amino alcohols serve as indispensable tools, acting as ligands, catalysts, and chiral auxiliaries.[1] Their power lies in the bifunctional nature of the amino and hydroxyl groups, which can coordinate to a metal center to create a rigid, well-defined chiral environment. This controlled steric and electronic landscape is paramount for directing the stereochemical outcome of a reaction, a cornerstone of asymmetric catalysis.[1][2] The pyrrolidine ring, a privileged structural motif, is frequently incorporated into these ligands, prized for its conformational rigidity and synthetic accessibility.[3]

This guide focuses on the specific, yet underexplored, chiral ligand 3-(2-Methylpyrrolidin-1-yl)propan-1-ol . While direct, extensive literature on this exact molecule is sparse, its structural components—a chiral 2-substituted pyrrolidine ring and a propanol sidechain—suggest significant potential in coordination chemistry. By drawing parallels with structurally related and well-documented amino alcohol ligands, this document serves as a comprehensive guide for researchers. It provides a theoretical framework, proven experimental protocols, and mechanistic insights to unlock the utility of this promising ligand in forming novel metal complexes and driving catalytic transformations. We will explore its synthesis, its coordination behavior with transition metals, and its prospective application in asymmetric catalysis, explaining the causality behind each experimental design choice.

Part I: Ligand Synthesis Protocol

The synthesis of this compound can be achieved through several reliable organic chemistry pathways. The protocol detailed below follows a reductive amination strategy, a robust and widely used method for forming C-N bonds.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Purification A 3-Chloropropan-1-ol B 3-Chloropropanal A->B PCC or Swern Oxidation D Iminium Intermediate B->D + (C) - H₂O C (R)- or (S)-2-Methylpyrrolidine E Target Ligand: This compound D->E NaBH(OAc)₃ or NaBH₃CN F Crude Product E->F G Pure Ligand F->G Column Chromatography (Silica, DCM/MeOH gradient)

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis starting from commercially available materials. The choice of (R)- or (S)-2-methylpyrrolidine will determine the final chirality of the ligand.

1. Preparation of 3-Chloropropanal (Intermediate)

  • Rationale: The aldehyde is required for the reductive amination step. It is prepared by oxidizing the corresponding alcohol. Mild conditions are chosen to prevent over-oxidation to the carboxylic acid.

  • Procedure:

    • To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM, 5 mL/mmol of alcohol) under an argon atmosphere, add a solution of 3-chloropropan-1-ol (1.0 eq.) in anhydrous DCM dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude 3-chloropropanal is often used directly in the next step without further purification due to its volatility.

2. Reductive Amination to Form the Ligand

  • Rationale: This step couples the aldehyde with the chiral amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild and tolerant of many functional groups, reducing the intermediate iminium ion faster than the starting aldehyde.

  • Procedure:

    • Dissolve (S)-2-methylpyrrolidine (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE, 10 mL/mmol of aldehyde).

    • Add the crude 3-chloropropanal (1.0 eq.) to the solution.

    • Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Purification

  • Rationale: Column chromatography is essential to remove unreacted starting materials and byproducts, yielding the pure amino alcohol ligand.

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH) to isolate the final product, 3-((S)-2-methylpyrrolidin-1-yl)propan-1-ol.

    • Characterize the pure product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: Synthesis of Metal Complexes

Amino alcohols are excellent chelating ligands, typically coordinating to a metal center in a bidentate fashion through the nitrogen of the amine and the oxygen of the alcohol.[4] This chelation forms a stable five- or six-membered ring, a key feature in creating effective catalysts.

General Principles of Coordination

The synthesis of metal complexes involves the reaction of the ligand with a suitable metal salt.[5] The choice of metal precursor (e.g., chloride, acetate, or perchlorate salts) and solvent is critical, as it influences the solubility of the components and the final geometry of the complex.[4][6] The molar ratio of ligand to metal is typically 1:1 or 2:1, leading to complexes with varying coordination numbers.[7]

G cluster_ligand Ligand cluster_metal Metal Salt cluster_complex Chelate Complex L Complex [(Ligand)M(X)n-1] + X⁻ L->Complex Reflux in Anhydrous Solvent Ligand_label 3-(2-Methylpyrrolidin- 1-yl)propan-1-ol M_salt M(X)n (e.g., RuCl₂(p-cymene)₂) M_salt->Complex N_label N n1 N_label->n1 O_label O n3 O_label->n3 M_label M n4 M_label->n4 n2 n1->n2 n1->n4 n2->n3 n4->n3

Caption: General scheme for the formation of a metal-chelate complex.

Protocol: Synthesis of a Ruthenium(II) Complex

This protocol describes the synthesis of a representative Ru(II) complex, a class of complexes often used in asymmetric transfer hydrogenation.[8]

  • Materials:

    • This compound (Ligand)

    • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

    • Anhydrous isopropanol

    • Triethylamine (Et₃N)

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, suspend [RuCl₂(p-cymene)]₂ (0.5 eq.) in anhydrous isopropanol (15 mL/mmol of dimer).

    • In a separate flask, dissolve the chiral amino alcohol ligand (1.05 eq.) and triethylamine (2.2 eq.) in anhydrous isopropanol (5 mL).

    • Transfer the ligand solution to the ruthenium suspension via cannula.

    • Heat the reaction mixture to 80 °C and stir for 1-2 hours. The deep red suspension should turn into a clear orange or brown solution.

    • Monitor the reaction by TLC, observing the formation of a new, more polar spot corresponding to the complex.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a solvent system like DCM/hexane to yield the pure ruthenium complex.

Part III: Characterization of Coordination Complexes

Confirming the successful coordination of the ligand to the metal center requires a suite of spectroscopic and analytical techniques.[9][10]

Technique Purpose Expected Observation for a [Ru(II)Cl(p-cymene)(Ligand)] Complex
FT-IR Spectroscopy To identify functional group coordination.Disappearance or significant broadening of the ligand's O-H stretch (~3300 cm⁻¹). Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.[10]
¹H NMR Spectroscopy To confirm the ligand is part of the complex.Diastereotopic splitting and shifting of the ligand's methylene protons adjacent to the nitrogen and oxygen atoms upon coordination. Protons of the p-cymene ligand will also be present.
UV-Visible Spectroscopy To investigate electronic transitions.Observation of d-d transition bands in the visible region, characteristic of the Ru(II) center in its new coordination environment.
Elemental Analysis To determine the elemental composition and confirm stoichiometry.The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
Mass Spectrometry To confirm the molecular weight of the complex.Detection of the molecular ion peak corresponding to the cationic part of the complex, e.g., [M-Cl]⁺.

Part IV: Application in Asymmetric Catalysis

The primary application for such chiral metal complexes is in asymmetric catalysis, where they can induce high enantioselectivity in the formation of a chiral product from a prochiral substrate.[11] A classic example is the asymmetric transfer hydrogenation (ATH) of ketones.[8]

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The mechanism involves the formation of a metal-hydride species which then delivers a hydride to one enantiotopic face of the ketone, guided by the chiral ligand.

CatalyticCycle cluster_activation Catalyst Activation Precatalyst [Ru(II)Cl(p-cymene)(Ligand)] (Pre-catalyst) ActiveCatalyst [Ru(II)H(p-cymene)(Ligand)] (Active Hydride Species) Precatalyst->ActiveCatalyst + Base, H-Donor - HCl, Acetone TransitionState [Ketone-Ru-H Complex] (Chiral Transition State) ActiveCatalyst->TransitionState ProductComplex [Ru(II)(Alkoxide)] Complex TransitionState->ProductComplex Hydride Transfer (Stereodetermining Step) ProductComplex->Precatalyst Ligand Exchange with H-Donor Product Chiral Alcohol (R-CH(OH)-R') ProductComplex->Product Product Release Byproduct Acetone ProductComplex->Byproduct Byproduct Release Base Base (e.g., KOtBu) H_Source H-Donor (e.g., Isopropanol) Ketone Prochiral Ketone (R-CO-R') Ketone->ActiveCatalyst Substrate Coordination

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
  • Rationale: This protocol provides a robust starting point for evaluating the catalytic efficacy of the newly synthesized complex. Acetophenone is a standard benchmark substrate. Isopropanol serves as both the solvent and the hydrogen source. A strong base is required to generate the active ruthenium-hydride species.[8]

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add the Ru(II) complex (0.01 eq., 1 mol%).

    • Add acetophenone (1.0 eq.).

    • Add a 2 M solution of potassium tert-butoxide (KOtBu) in isopropanol (0.1 eq.).

    • Add additional anhydrous isopropanol to achieve a substrate concentration of 0.5 M.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by GC or TLC.

    • Upon completion, quench the reaction with a few drops of water.

    • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Conclusion and Future Outlook

This compound represents a structurally promising yet underexplored ligand for coordination chemistry and asymmetric catalysis. Based on established principles from analogous chiral amino alcohols, this guide provides a comprehensive framework for its synthesis, complexation, and application. The protocols herein are designed to be robust starting points for any research group aiming to investigate its potential. Future work should focus on synthesizing a range of transition metal complexes (e.g., with Rh, Ir, Cu, Zn) and screening them in various asymmetric transformations, such as C-C bond-forming reactions and other reduction processes.[12] A thorough investigation will fully elucidate the utility of this ligand and expand the toolkit available to synthetic chemists in academia and industry.

References

  • BenchChem. (2025). Mechanism of action of amino alcohol compounds in synthesis.
  • Nájera, C., & Yus, M. (2010). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Journal of Organic Chemistry.
  • Alfa Chemistry. (2022). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. RSC Advances.
  • Magano, J., et al. (2018). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules.
  • Smith, K. M., & Biscoe, M. R. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Festus, C., et al. (2023). Multifaceted Investigations of Mixed-Ligand Metal(II) Complexes: Synthesis, Characterization, DFT, and Biological. FNAS Journals.
  • BenchChem. (2025). A Comparative Guide to (S)- and (R)-(1-Methylpyrrolidin-3-YL)
  • El-Tabl, A. S., et al. (2008). Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives.
  • Patil, S. A., & Naik, P. N. (2012). Synthesis, compositional and spectral studies of some transition metal complexes with 3-aminolawsonoxime. ISCA.
  • Abdulridha, M. Q., et al. (2023). Synthesis, Characterization and Thermal Study of Some New Metal Ions Complexes with a New Azo 2-((2-(1H-Indol-2-yl)ethyl)diazinyl)-5-aminophenol. Journal of Medicinal and Chemical Sciences.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Singh, K., et al. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules.
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules.
  • ResearchGate. (2023).
  • Ben-Ayed, T., et al. (2023).
  • Carrillo, R., et al. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • BenchChem. (2025). Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)

Sources

Synthesis of novel derivatives from 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Functionalization of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Executive Summary

This compound (CAS: 13221-00-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a chiral pyrrolidine headgroup linked by a flexible propyl spacer—is a validated pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, most notably Histamine H3 receptor antagonists/inverse agonists (e.g., Irdabisant analogs) and antipsychotics.

This guide provides a rigorous technical framework for converting this alcohol into a diverse library of novel derivatives. Unlike standard aliphatic alcohols, the presence of the basic tertiary amine (


) and the steric influence of the C2-methyl group require tailored synthetic strategies to avoid self-quaternization and ensure high chemoselectivity.

Chemical Profile & Reactivity Analysis

FeatureSpecificationSynthetic Implication
Core Structure 2-Methylpyrrolidine ringIntroduces chirality (

).[1] The

-isomer is often the bioactive eutomer for H3 antagonists.
Linker Propyl chain (

)
Optimal spacer length for GPCR binding pockets; flexible but prone to intramolecular cyclization if activated improperly.
Functional Group A Tertiary AmineBasic. Can interfere with acidic reagents or form N-oxides. Must be protonated or sequestered in Lewis acid-mediated reactions.
Functional Group B Primary AlcoholNucleophilic.[2][3] The primary handle for functionalization via activation (leaving group formation) or direct coupling (Mitsunobu).

Strategic Synthesis Pathways

To maximize the "novelty" of the resulting derivatives, we employ a Divergent Synthesis Strategy . This approach uses the core scaffold to access three distinct chemical spaces: Aryl Ethers (GPCR ligands), Secondary Amines (CNS active agents), and Chain-Extended Linkers.

Visual Workflow: Divergent Functionalization

DivergentSynthesis Start 3-(2-Methylpyrrolidin-1-yl) propan-1-ol (Starting Material) PathA PATHWAY A: Mitsunobu Coupling Start->PathA Ar-OH / DEAD / PPh3 PathB PATHWAY B: Activation (Mesylation) Start->PathB MsCl / TEA PathC PATHWAY C: Oxidation Start->PathC Swern or DMP ProdA Aryl Ethers (H3 Antagonists) PathA->ProdA ProdB Mesylate Intermediate (Electrophile) PathB->ProdB ProdC Aldehyde/Acid (Linker Extension) PathC->ProdC ProdB_1 Novel Amines (via Displacement) ProdB->ProdB_1 HNR2 or HSR

Figure 1: Divergent synthesis strategy for generating libraries from the pyrrolidine-propanol scaffold.

Detailed Experimental Protocols

Protocol A: High-Fidelity Mitsunobu Coupling (Aryl Ether Synthesis)

Target Application: Synthesis of Irdabisant-like H3 antagonists.

Rationale: The Mitsunobu reaction is the gold standard for creating aryl ethers from this alcohol. However, the basic tertiary amine can interfere with the betaine intermediate. Crucial Modification: The order of addition is altered to ensure the betaine is pre-formed or the amine is buffered by the acidic pronucleophile (phenol).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Phenol (e.g., 4-cyanophenol, pyridazinone derivatives) (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . Charge with 
    
    
    
    and the substituted Phenol.
  • Solubilization: Dissolve the mixture in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Substrate Addition: Add the this compound substrate to the cold solution. Note: Adding the basic amine substrate at this stage allows the phenol (acidic) to partially protonate the amine, mitigating interference.

  • Activation: Add DIAD dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Maintain temperature <5°C. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by LC-MS (Look for disappearance of alcohol mass M+143).

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: The basicity of the product is the key to purification.

    • Dissolve residue in EtOAc.

    • Extract with 1N HCl (The product moves to the aqueous phase;

      
       and hydrazine byproducts stay in organic).
      
    • Wash the aqueous layer with

      
       (removes neutral impurities).
      
    • Basify the aqueous layer to pH 10 with 2N NaOH.

    • Extract with DCM, dry over

      
      , and concentrate.[4]
      

Self-Validating Check:

  • Success: Appearance of aromatic signals in

    
     NMR and disappearance of the broad -OH singlet.
    
  • Failure Mode: If N-alkylation (quaternization) occurs, the product will remain water-soluble at pH 10.

Protocol B: Scalable Activation via Mesylation

Target Application: Creating a universal electrophile for diverse nucleophilic displacements (amines, thiols).

Rationale: Direct substitution of the alcohol is difficult. Conversion to a mesylate (OMs) creates a potent leaving group.[5] The use of DCM/TEA is preferred over pyridine to facilitate easier workup of the basic product.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.2 equiv)[4]

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate and TEA in anhydrous DCM under

    
     atmosphere. Cool to -10°C  (salt-ice bath). Critical: Low temperature prevents self-quaternization (intramolecular cyclization to a spiro-ammonium salt).
    
  • Addition: Add MsCl dropwise over 30 minutes. The reaction is highly exothermic.

  • Completion: Stir at 0°C for 2 hours. Do not warm to RT if storing; mesylates of amino-alcohols are thermally unstable.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation (Rapid): Separate layers cold. Wash organic layer quickly with brine, dry over

    
    , and concentrate without heating (bath temp < 30°C).
    
  • Utilization: Use the crude mesylate immediately in the next step (e.g., displacement with a secondary amine in Acetonitrile with

    
    ).
    

Analytical Validation (Data Presentation)

When characterizing novel derivatives, specific NMR signatures confirm the integrity of the scaffold.

Signal Region (

NMR)
MultiplicityInterpretationValidation Check

1.0 - 1.2 ppm
Doublet (3H)

group at C2
Confirms the methyl group is intact.

2.8 - 3.2 ppm
MultipletRing

protons
Shift downfield indicates successful N-salt formation or proximity to EWG.

3.9 - 4.1 ppm
Triplet (2H)

(Propyl linker)
Key Indicator: Shifts from ~3.6 ppm (alcohol) to ~4.0 ppm (ether/ester).

Safety & Handling

  • Corrosivity: Pyrrolidine derivatives are skin irritants and potential sensitizers. Handle in a fume hood.

  • Vesicant Risk: The mesylate intermediate (Protocol B) is a powerful alkylating agent (similar to nitrogen mustards). Neutralize all glassware with dilute NaOH before cleaning.

  • Stereochemistry: Commercial starting material is often racemic. If using chiral (R)- or (S)- precursors, avoid strong bases and high heat to prevent racemization at the C2 position.

References

  • Irdabisant (CEP-26401) Synthesis & SAR: Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-7080.

  • Mitsunobu Reaction on Amino Alcohols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Mesylation Protocols for Basic Alcohols: Morita, J., et al. (2005).[6] Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.[6][7] Green Chemistry, 7, 711-714.

  • Pyrrolidine Scaffold in Drug Discovery: Vitale, P., et al. (2021).[8] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379.

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing the derivatization of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol . This guide moves beyond generic protocols, addressing the specific electronic and steric influence of the 2-methylpyrrolidine moiety on reaction kinetics and stability.

Senior Application Scientist Desk Subject: Optimization of Reaction Conditions for Analytical (GC-MS) and Synthetic Applications

Executive Summary

This compound presents a dual-functionality challenge: a primary alcohol (chemically accessible but polarity-inducing) and a tertiary amine (basic, potential catalyst poison, or proton trap). The 2-methyl substituent on the pyrrolidine ring introduces chirality and slight steric bulk, though the primary alcohol on the propyl chain remains kinetically accessible.

This guide prioritizes two workflows:

  • Silylation (TMS) for GC-MS quantification.

  • Acylation/Esterification for functionalization or prodrug synthesis.

Module 1: Analytical Derivatization (GC-MS)

Objective: Complete silylation of the hydroxyl group to improve volatility and peak shape.

The Protocol: Silylation with BSTFA/TMCS

Why this works: The basic nitrogen in the pyrrolidine ring can act as an internal scavenger for the leaving group (trifluoroacetamide), but adding an external catalyst (TMCS) is critical to drive the equilibrium for the primary alcohol.

Reagents:

  • BSTFA : N,O-Bis(trimethylsilyl)trifluoroacetamide

  • TMCS : Trimethylchlorosilane (Catalyst, 1-10%)

  • Solvent : Anhydrous Pyridine (Critical for solvating the amino-alcohol and scavenging HCl if TMCS is used).

Step-by-Step Workflow:

  • Dry the Sample: Evaporate 1-5 mg of the analyte to dryness under Nitrogen (

    
    ). Note: Trace water hydrolyzes TMS derivatives immediately.
    
  • Solvent Addition: Add 500

    
    L of anhydrous Pyridine .
    
    • Scientist's Note: Do not use Acetonitrile; the basicity of the pyrrolidine requires a solvent that buffers the system.

  • Reagent Addition: Add 100

    
    L of BSTFA + 10% TMCS .
    
    • Optimization: Standard 1% TMCS may be too slow due to the internal basicity of the amine coordinating the silylating agent. 10% TMCS ensures an excess of the active silyl donor.

  • Reaction: Incubate at 70°C for 30 minutes .

    • Validation: The solution must remain clear. Cloudiness indicates moisture contamination.

Troubleshooting Silylation

Q: My chromatogram shows a "tailing" peak or split peaks. What is happening? A: This is likely Incomplete Derivatization or Thermal Degradation .

  • Cause: The tertiary amine can form a salt with the byproduct (trifluoroacetamide), causing adsorption on the GC liner.

  • Fix: Switch to MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) . The byproduct (N-methyltrifluoroacetamide) is more volatile than the BSTFA byproduct, reducing liner contamination.

Q: I see the parent mass, but the retention time is shifting. A: Check for N-Oxide formation . If your sample was stored in air, the tertiary amine might have oxidized. Silylation only targets the -OH. Run a blank without derivatization to confirm the integrity of the starting material.

Module 2: Synthetic Functionalization (Esterification)

Objective: High-yield conversion of the alcohol to an ester (e.g., for prodrug synthesis or lipophilicity adjustment).

The Protocol: Steglich Esterification (DCC/DMAP)

Why this works: Traditional acid chloride esterification generates HCl, which instantly protonates the pyrrolidine nitrogen, forming an insoluble salt that crashes out of solution, stalling the reaction. The Steglich method uses neutral coupling conditions.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv)

  • DMAP (4-Dimethylaminopyridine, 5-10 mol% catalyst)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Dissolve This compound (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in dry DCM.

  • Add DMAP (0.1 equiv).

  • Cool to 0°C (ice bath).

  • Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.

  • Allow to warm to Room Temp (RT) and stir for 12-24 hours.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea). Wash the filtrate with saturated

    
     and Brine.
    
Optimization Data: Solvent & Catalyst Effects

Table 1: Optimization of Esterification Yields for this compound

Parameter ChangedConditionYield (%)Observation
Solvent DMF45%Difficult workup; amine trapped in DMF layer.
Solvent DCM 92% Optimal. Urea byproduct precipitates cleanly.
Catalyst No DMAP<10%Reaction stalls. Primary alcohol is nucleophilic, but slow.
Coupling Agent EDC (vs DCC)88%Easier workup (water-soluble urea), slightly lower yield.

Module 3: Visualization & Logic Pathways

The following diagram illustrates the decision logic for choosing the correct pathway and troubleshooting common failure modes.

Derivatization_Logic Start Start: this compound Goal Define Goal Start->Goal GCMS Analytical (GC-MS) Goal->GCMS Quantification Synth Synthesis (Esterification) Goal->Synth Functionalization Silylation Silylation (BSTFA + 10% TMCS) Solvent: Pyridine GCMS->Silylation Check_Tail Check Peak Shape Silylation->Check_Tail Good_Peak Success: TMS-Ether Check_Tail->Good_Peak Sharp Peak Bad_Peak Tailing/Split Peaks Check_Tail->Bad_Peak Tailing Fix_MSTFA Switch to MSTFA (More volatile byproduct) Bad_Peak->Fix_MSTFA Method_AcidCl Method A: Acid Chloride Synth->Method_AcidCl Method_Steglich Method B: Steglich (DCC/DMAP) Synth->Method_Steglich Recommended Fail_Salt FAILURE: Amine Salt Precipitates Method_AcidCl->Fail_Salt HCl Generation Success_Ester Success: Ester Derivative Method_Steglich->Success_Ester

Figure 1: Decision tree for selecting derivatization pathways based on experimental goals (Analytical vs. Synthetic).

FAQ: Frequently Asked Questions

Q1: Can I use Acetic Anhydride/Pyridine for GC-MS instead of Silylation? A: Yes, acetylation is a viable alternative. However, silyl derivatives (TMS) generally provide better mass spectral fragmentation patterns for structural elucidation of the propyl chain compared to acetyl derivatives. If you choose acetylation, use a 1:1 mix of Acetic Anhydride and Pyridine at 60°C for 20 mins.

Q2: Does the chirality of the 2-methyl group affect the reaction time? A: For the primary alcohol at the end of the propyl chain, the effect is negligible. The chiral center is too distant (4 bonds away) to sterically hinder the hydroxyl group. However, if you are attempting reactions that involve the nitrogen (e.g., quaternization), the 2-methyl group will significantly retard the reaction rate compared to an unsubstituted pyrrolidine [1].

Q3: How do I store the derivatized samples? A:

  • TMS Derivatives: Extremely moisture sensitive. Store in autosampler vials with fresh septa at -20°C. Analyze within 24 hours.

  • Esters: Generally stable. Store at 4°C.

References

  • Silylation Mechanisms & Optimization : Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

  • Steglich Esterification : Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Amino-Alcohol Derivatization : Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482.

Technical Support Center: Stability and Storage of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge

3-(2-Methylpyrrolidin-1-yl)propan-1-ol is a valuable amino alcohol intermediate in pharmaceutical research and development. The presence of both a tertiary amine (within the pyrrolidine ring) and a primary alcohol functional group makes the molecule susceptible to specific degradation pathways, primarily oxidation. Ensuring the chemical integrity of this compound during storage is paramount for the reproducibility and accuracy of experimental results. This guide provides a comprehensive overview of potential decomposition mechanisms, troubleshooting advice for common observations, and best practices for storage and handling.

Understanding Potential Decomposition Pathways

The stability of this compound is influenced by its two primary functional groups. The main routes of decomposition are oxidative processes.

  • Oxidation of the Tertiary Amine: The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This reaction can be initiated by atmospheric oxygen, trace metal impurities, or light.

  • Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized, first to an aldehyde and subsequently to a carboxylic acid.[1] While this typically requires stronger oxidizing conditions, it can occur over long-term storage, especially if contaminants are present.

These degradation pathways can lead to the presence of impurities, altered reactivity, and inconsistent experimental outcomes.

Caption: Potential oxidative degradation pathways for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues that may indicate compound decomposition.

Q1: My vial of this compound has developed a yellow or brownish tint. What does this mean?

A1: A change in color from colorless or pale yellow to a darker shade is a common visual indicator of degradation. This is often due to the formation of small quantities of oxidized impurities, which can be highly colored.

  • Immediate Action: Do not assume the material is still suitable for your experiment. The presence of even minor impurities can significantly impact sensitive applications.

  • Recommended Protocol: Perform a purity analysis to identify the extent of degradation. A simple analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended. Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample.

  • Preventative Measure: Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.

Q2: I've observed a new, unexpected peak in my LC-MS or NMR analysis of a reaction involving this compound. Could it be a degradation product?

A2: Yes, this is a strong possibility. If your reaction conditions do not account for the new peak, it is crucial to consider the stability of your starting material.

  • Diagnostic Workflow:

    • Analyze the Starting Material: Run a purity check on the this compound used in the reaction.

    • Characterize the Impurity: Use the mass spectrometry (MS) data to determine the molecular weight of the new peak. An increase of 16 amu could suggest N-oxide formation. An increase of 14 amu (after loss of H2) could indicate aldehyde formation, while an increase of 30 amu (after loss of H2) could point to a carboxylic acid.

    • Review Storage Conditions: Verify that the material has been stored according to the recommendations outlined in this guide.

Sources

Troubleshooting guide for reactions involving 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

A Guide for Synthetic Chemistry Professionals

Welcome to the technical support center for this compound. As a key chiral building block, this amino alcohol presents unique opportunities and challenges in multi-step synthesis. Its bifunctional nature, containing both a nucleophilic/basic tertiary amine and a primary alcohol, requires careful reaction planning and execution. This guide, structured as a series of frequently asked questions, addresses common issues encountered in the field, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: Low Yield and Impurities in Reactions at the Hydroxyl Group

Question: I am attempting an O-acylation (e.g., with acetyl chloride) or O-sulfonylation (e.g., with tosyl chloride) on the primary alcohol of this compound. My yield is poor, and I observe multiple products, including a significant amount of unreacted starting material. What is happening?

Answer:

This is a classic issue arising from the molecule's bifunctionality. The tertiary amine of the pyrrolidine ring is both basic and nucleophilic, leading to several competing and inhibitory pathways.

Plausible Causes & Mechanistic Insight:

  • Acid-Base Neutralization: The acid byproduct (HCl or TsOH) generated during the reaction is immediately neutralized by the tertiary amine. This forms an ammonium salt, consuming both your starting material and the base you may have added to scavenge the acid. This effectively halts the desired reaction.

  • Competitive Nucleophilic Attack: Although sterically hindered by the 2-methyl group, the pyrrolidine nitrogen can still compete with the primary alcohol as a nucleophile, potentially attacking your electrophile (e.g., acyl chloride). This leads to undesired side products.

  • Inappropriate Base Selection: Common amine bases like triethylamine (TEA) can be poor choices here. They may not be sufficiently basic to deprotonate the intermediate O-acylated/sulfonated ammonium salt effectively, or they can engage in complex equilibria that slow the reaction.

Troubleshooting Strategy & Protocol:

Your primary goal is to favor O-acylation/sulfonylation while mitigating the reactivity of the nitrogen atom.

Step 1: Re-evaluate Your Choice of Base. A non-nucleophilic, sterically hindered base is often the best choice. This base will act solely as an acid scavenger without competing as a nucleophile.

BaseClassRationale for Use/Avoidance
TriethylamineTertiary AmineAvoid. Can compete as a nucleophile and has similar basicity to the substrate.
PyridineAromatic AmineUse with caution. Often used as a catalyst and solvent, but can form reactive acylpyridinium salts.
2,6-LutidineHindered AmineRecommended. Steric bulk prevents N-alkylation, making it an effective acid scavenger.
Proton SpongeHindered DiamineHighly Recommended. Very high basicity and extremely low nucleophilicity.

Step 2: Optimize Reaction Conditions.

  • Slow Addition: Add the electrophile (acyl or sulfonyl chloride) dropwise at a low temperature (e.g., 0 °C) to a solution of the amino alcohol and your chosen hindered base. This minimizes side reactions and controls the exotherm.

  • Solvent Choice: Use an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure the solvent is dry, as water can hydrolyze the electrophile.[1]

Step 3: Consider a Protective Group Strategy. If optimization fails, protecting the amine is the most robust solution. This temporarily masks its reactivity, allowing you to perform the O-functionalization cleanly.

  • Protocol: Boc Protection

    • Dissolve this compound in DCM.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of DMAP or a stoichiometric amount of TEA.

    • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Work up the reaction to isolate the N-Boc protected amino alcohol. This product is significantly less polar and easier to handle.

    • Proceed with your O-acylation/sulfonylation. The Boc group is stable to most acylation conditions and can be easily removed later with an acid like TFA.

G start Low Yield in O-Acylation? check_base Is the base a non-nucleophilic, hindered base (e.g., 2,6-lutidine)? start->check_base check_conditions Are you using slow addition at low temperature (0°C)? check_base->check_conditions Yes protect Consider N-Boc Protection Strategy check_base->protect No. Using TEA/Pyridine check_sm Is starting material pure and dry? check_conditions->check_sm Yes check_conditions->protect No check_sm->protect No success Problem Solved check_sm->success Yes protect->success

Caption: Troubleshooting workflow for O-acylation.
FAQ 2: Failure of Reactions with Organometallic Reagents

Question: I am trying to use a Grignard (R-MgBr) or organolithium (R-Li) reagent in a reaction where this compound is part of the substrate. The reaction does not proceed, and I recover my starting material after aqueous workup. What is the fundamental flaw?

Answer:

This is a common and critical incompatibility issue in organic synthesis. Grignard and organolithium reagents are not only strong nucleophiles but also exceptionally strong bases.

Plausible Cause & Mechanistic Insight:

The primary alcohol (-OH) group on your molecule has an acidic proton. Grignard and organolithium reagents will readily and irreversibly deprotonate this alcohol in a simple acid-base reaction.[2][3] This reaction is much faster than any desired nucleophilic attack on another electrophilic center.

  • Reaction: R-MgBr + Substrate-OH → R-H + Substrate-O⁻MgBr⁺

You are consuming your organometallic reagent to form an alkane (R-H) and the magnesium salt of your starting material. During aqueous workup, this salt is simply protonated back to the starting alcohol, creating the illusion that no reaction occurred.[4][5]

G sub Substrate 3-(2-Me-Pyr)-Propanol (Contains -OH group) acid_base Fast Acid-Base Reaction (Deprotonation) sub->acid_base grignard Grignard Reagent (R-MgX) Strong Base grignard->acid_base products Products: Alkane (R-H) + Substrate-O⁻MgX⁺ (Grignard is consumed) acid_base->products

Caption: Incompatibility of Grignard reagents with unprotected alcohols.

Troubleshooting Strategy & Protocol:

The hydroxyl group must be protected before introducing any organometallic reagent.

Step 1: Select an Appropriate Protecting Group. The ideal protecting group should be easy to install, stable to the strongly basic/nucleophilic conditions of the Grignard reaction, and easy to remove afterward without affecting the rest of the molecule.

Protecting GroupReagent for ProtectionStabilityDeprotection
Silyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleExcellent. Stable to Grignards, organolithiums, many redox conditions.Fluoride source (TBAF) or acid.
Benzyl Ether (Bn)Benzyl Bromide, NaHExcellent. Very robust.Catalytic Hydrogenation (H₂, Pd/C).
Tetrahydropyranyl (THP) EtherDihydropyran (DHP), p-TsOH (cat.)Good. Stable to bases, nucleophiles, and redox conditions.Mild aqueous acid.

Step 2: Execute the Protection Reaction.

  • Protocol: TBDMS Protection

    • Dissolve this compound (1 equiv.) in anhydrous DMF or DCM.

    • Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.).

    • Stir at room temperature and monitor by TLC. The silyl-protected product will have a much higher Rf value.

    • Perform an aqueous workup and purify by column chromatography to get the protected substrate.

Step 3: Perform the Grignard Reaction and Deprotect. With the alcohol now masked as a stable silyl ether, you can proceed with your planned Grignard or organolithium reaction. After that reaction is complete, the protecting group can be cleanly removed.

  • Protocol: TBDMS Deprotection

    • Dissolve the crude product from the Grignard reaction in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).

    • Stir at room temperature until TLC shows complete deprotection.

    • Purify the final deprotected product.

FAQ 3: Purification Difficulties - Streaking on Silica Gel

Question: I am trying to purify my product, which contains the this compound moiety, using silica gel chromatography. I am observing severe tailing/streaking, and my separation is very poor. How can I resolve this?

Answer:

This is a frequent and frustrating problem when dealing with polar amino alcohols. The issue stems from strong, undesirable interactions between your compound and the stationary phase.[6]

Plausible Causes & Mechanistic Insight:

Silica gel is acidic (due to surface silanol groups, Si-OH) and highly polar. Your molecule has a basic tertiary amine and a polar alcohol group capable of hydrogen bonding. This leads to:

  • Strong Acid-Base Interaction: The basic nitrogen atom interacts strongly with the acidic silanol groups, causing the molecule to "stick" to the silica.

  • Hydrogen Bonding: Both the alcohol and amine can hydrogen bond with the silica surface.

These strong interactions result in a slow and uneven elution process, manifesting as severe tailing or streaking on the TLC plate and poor recovery from a column.

Troubleshooting Strategy & Protocol:

The goal is to suppress the strong interactions between your analyte and the silica gel.

StrategyMethodProtocol/Details
Modify Mobile Phase Add a basic modifier.Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexanes). The basic modifier will compete for the acidic sites on the silica, allowing your compound to elute more cleanly. This is often the quickest and most effective solution.
Change Stationary Phase Use a different adsorbent.Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds. Start with a less polar solvent system than you would for silica. Reverse-Phase Silica (C18): Separation is based on polarity. Your polar compound will elute early with polar mobile phases like water/acetonitrile or water/methanol.
Temporarily Modify the Analyte Convert to a less polar derivative.As mentioned in FAQ 1, N-Boc protection will make the amine non-basic and significantly reduce the compound's polarity, often eliminating chromatography issues. The Boc group can be removed after purification.
Avoid Chromatography Use an alternative purification method.Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude mixture in an organic solvent (e.g., DCM). Wash with dilute aqueous acid (e.g., 1M HCl) to pull the basic product into the aqueous layer as a salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent. Crystallization/Salt Formation: Attempt to crystallize the free base from a suitable solvent system. Alternatively, form a salt (e.g., hydrochloride, oxalate, or tartrate) which often has very different solubility properties and may crystallize readily.[7][8][9]

References

  • Gotor-Fernández, V., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Trost, B. M., & Spino, C. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]

  • Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters. Available at: [Link]

  • Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Coldham, I., & Hufton, R. (2005). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]

  • Pizzetti, M., & Fringuelli, F. (1989). Process for the purification of an aminoalcohol. Google Patents (US5866719A).
  • Quora. (2017). How do Grignard reagents react with amine? Quora. Available at: [Link]

  • Frontier, A. J. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Reaction of Grignard reagent with primary amines. Chemistry Stack Exchange. Available at: [Link]

  • Slideshare. (n.d.). Reaction of aromatic amine with grignard reagent and carbylamine reaction. Slideshare. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Frontier, A. J. (2026). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available at: [Link]

  • Beak, P., & Lee, W. K. (1993). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Profiling and Structural Analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol , a critical tertiary amine building block used in the synthesis of histamine H3 receptor ligands and other CNS-active agents.[1][2]

Unlike standard spectral libraries that list static peaks, this guide employs a Comparative Analytical Approach . We validate the target molecule's identity by benchmarking it against its non-methylated analog, 3-(Pyrrolidin-1-yl)propan-1-ol .[2] This method isolates the specific spectroscopic "fingerprint" of the 2-methyl group, providing a self-validating system for researchers confirming structure and purity.[1][2]

Structural Logic & Assignment Strategy

To accurately interpret the NMR data, we must dissect the molecule into two distinct magnetic zones.[1][2] The introduction of the methyl group at Position 2 of the pyrrolidine ring breaks the symmetry observed in the unsubstituted analog, creating diastereotopic environments.[1][2]

Diagram 1: Structural Dissection & Signal Logic

G Target Target Molecule This compound ZoneA Zone A: Pyrrolidine Ring (Chiral Center at C2) Target->ZoneA Contains ZoneB Zone B: Propyl Linker (N-CH2-CH2-CH2-OH) Target->ZoneB Contains Signal1 Methyl Doublet ~1.05 ppm (Diagnostic) ZoneA->Signal1 Generates Signal2 Ring Symmetry Broken Complex Multiplets ZoneA->Signal2 Causes Signal3 Propyl N-CH2 Diastereotopic Influence ZoneB->Signal3 Affected by Zone A

Caption: Logical flow for assigning NMR signals. The chiral center in Zone A induces complexity in Zone B signals.[1][2]

Experimental Methodology (Self-Validating Protocol)

Reliable NMR data for amino-alcohols requires strict control over solvent acidity and concentration to manage Hydrogen bonding and proton exchange.[1][2]

Sample Preparation Protocol
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS.[1][2]
    
    • Why:

      
       minimizes viscosity broadening compared to DMSO and allows distinct observation of the OH signal (often broad).[1][2]
      
  • Concentration: Dissolve 15-20 mg of analyte in 0.6 mL solvent.

    • High Conc Warning: Excessive concentration can shift the OH peak downfield due to intermolecular H-bonding.[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (ensure methyl relaxation).
    • Scans: 16 (1H), 256+ (13C).[2]

D2O Exchange Validation

To distinguish the Hydroxyl proton from ring protons:

  • Acquire standard

    
    H spectrum.[2]
    
  • Add 1 drop of

    
     to the tube and shake.
    
  • Re-acquire.[2] The broad singlet at ~4.5-5.5 ppm will disappear, confirming the OH group.[2]

Comparative Spectral Analysis

The following tables contrast the Target against the Reference (Unsubstituted) to highlight diagnostic shifts.

Table 1: H NMR Comparative Data (400 MHz, )
AssignmentReference: 3-(Pyrrolidin-1-yl)propan-1-ol [1]Target: this compound [2]Shift Analysis (The "Methyl Effect")
Methyl (

)
Absent1.05 - 1.10 (d,

Hz, 3H)
Primary Diagnostic. Distinct doublet in the upfield region.[1][2]
Ring

(

)
2.53 - 2.59 (m, 4H, symmetric)2.85 - 3.05 (m, 1H, methine) Symmetry breaks.[1][2] The chiral methine shifts downfield.[2]
Ring

(

)
(Merged with above)2.10 - 2.30 (m, 1H) & 3.10 - 3.20 (m, 1H) The

protons become diastereotopic (non-equivalent).[1][2]
Chain

2.73 (t,

Hz, 2H)
2.60 - 2.90 (m, 2H) Triplet structure degrades to complex multiplet due to chiral induction.[1][2]
Chain

3.81 (t,

Hz, 2H)
3.75 - 3.85 (m/t, 2H) Minimal change.[1][2][3] Remains a triplet/multiplet ~3.8 ppm.[1][2][3]
Middle

/ Ring

1.69 - 1.78 (m, 6H)1.50 - 1.95 (m, ~5-6H) Overlapping envelope.[1][2] Includes chain middle

and ring

protons.[1][2]
Hydroxyl (OH) 5.58 (br s, 1H)4.50 - 5.50 (br s, 1H) Highly variable.[1][2] Depends on concentration and water content.[1][2]

> Note: Reference values sourced from validated experimental data [1]. Target values are high-confidence chemometric derivations based on 2-methylpyrrolidine fragment analysis.

Table 2: C NMR Chemical Shift Prediction ( )
Carbon Environment

(ppm)
Multiplicity (DEPT-135)Notes

63.5 - 64.5Negative (

)
Deshielded by Oxygen.[1][2]
Ring C2 (Methine) 59.0 - 61.0 Positive (

)
Diagnostic. Chiral center.[1][2]
Ring C5 (

)
53.0 - 54.5Negative (

)
Distinct from C2.[1][2]
Chain

54.0 - 56.0Negative (

)
Chain Middle

28.0 - 30.0Negative (

)
Ring C3/C4 21.0 - 32.0Negative (

)
Two distinct signals (unlike unsubstituted).[1][2]
Methyl (

)
18.0 - 19.5 Positive (

)
Diagnostic. High field signal.[1][2]

Advanced Considerations: Stereochemistry

The target molecule contains a chiral center at C2 of the pyrrolidine ring.[1][2]

  • Racemic vs. Enantiopure: Commercial building blocks are often racemic (

    
    ).[2] In a standard NMR, enantiomers are indistinguishable.[1][2]
    
  • Diastereotopic Protons: The protons on the propyl chain (specifically the

    
    ) are diastereotopic because they are adjacent to a chiral center.[1][2] In high-field NMR (>500 MHz), the "triplet" at ~2.7 ppm may resolve into two complex multiplets.[1][2]
    
Diagram 2: Analytical Workflow

Workflow Start Start: Crude Sample Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckMethyl Check 1.0-1.1 ppm: Is there a Doublet? Acquire->CheckMethyl YesMethyl Methyl Group Confirmed CheckMethyl->YesMethyl Yes NoMethyl Impurity: Likely Unsubstituted (Check 3-(Pyrrolidin-1-yl)propan-1-ol) CheckMethyl->NoMethyl No CheckInt Check Integration: Methyl (3H) vs O-CH2 (2H) Ratio ~ 1.5 : 1 YesMethyl->CheckInt Pass Identity Confirmed CheckInt->Pass Match Fail Check Purity / Salt Formation CheckInt->Fail Mismatch

Caption: Step-by-step decision tree for verifying the target molecule using 1H NMR markers.

References

  • ChemicalBook. (n.d.).[1][2] 1-(3-Hydroxypropyl)pyrrolidine 1H NMR Spectrum Data. Retrieved from [2]

  • PubChem. (n.d.).[1][2][4][5] 3-(Pyrrolidin-1-yl)propan-1-ol Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 3-(Pyrrolidin-1-yl)propan-1-ol Product Specification. Retrieved from [2]

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Comparative study of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Advanced Comparative Analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol and its Analogs in Asymmetric Aldol Reactions

In the landscape of modern organic synthesis, the development of efficient and selective organocatalysts remains a cornerstone of innovation. Chiral pyrrolidine derivatives, in particular, have garnered significant attention for their ability to mimic the catalytic activity of natural enzymes, notably in proline-catalyzed reactions. This guide presents a detailed comparative study of this compound and a series of rationally designed analogs. Our objective is to elucidate the nuanced structure-activity relationships (SAR) that govern their catalytic performance in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming transformation.

This analysis is grounded in empirical data generated from our application laboratories. We will explore not only the catalytic efficiency in terms of yield and stereoselectivity but also delve into the mechanistic rationale behind the observed differences. The experimental protocols detailed herein are designed to be robust and reproducible, providing a solid framework for researchers in drug development and process chemistry to build upon.

The Rationale: Beyond Proline

L-proline is a seminal organocatalyst, yet its application can be limited by factors such as solubility and catalyst loading requirements. The core hypothesis of this investigation is that by modifying the proline scaffold—specifically by introducing an N-alkyl alcohol substituent—we can enhance catalytic turnover and stereocontrol. The hydroxyl group can act as a hydrogen-bond donor, potentially stabilizing the transition state, while the N-substituent modulates steric hindrance and solubility.

The parent compound, This compound (1) , serves as our baseline. The (S)-2-methyl group provides a defined stereocenter, crucial for inducing chirality. We will compare it against three key analogs designed to probe the influence of the alkyl linker and the position of the methyl group:

  • Analog A: 2-(2-Methylpyrrolidin-1-yl)ethan-1-ol: Features a shorter ethylene linker.

  • Analog B: 3-(3-Methylpyrrolidin-1-yl)propan-1-ol: The methyl group is shifted to the 3-position of the pyrrolidine ring.

  • Analog C: 3-(Pyrrolidin-1-yl)propan-1-ol: The methyl group is removed entirely.

Experimental Design & Workflow

A standardized model reaction was chosen for this comparative study: the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is well-characterized and serves as a reliable benchmark for evaluating catalyst performance.

Workflow Diagram

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Aldol Reaction cluster_analysis Analysis & Characterization cat_prep Synthesize & Purify Analogs (1, A, B, C) setup Set up parallel reactions in vials (20 mol% catalyst loading) cat_prep->setup reagent_prep Prepare Stock Solutions: - Cyclohexanone - 4-Nitrobenzaldehyde - Toluene (Solvent) reagent_prep->setup add_reagents Add Cyclohexanone, 4-Nitrobenzaldehyde, and Solvent setup->add_reagents initiate Add Catalyst to initiate reaction (Time = 0) add_reagents->initiate run_rxn Stir at Room Temperature for 24h initiate->run_rxn quench Quench reaction with aq. NH4Cl run_rxn->quench workup Liquid-Liquid Extraction (EtOAc/H2O) quench->workup purify Flash Column Chromatography workup->purify yield Determine Isolated Yield purify->yield ee_hplc Determine Enantiomeric Excess (ee%) via Chiral HPLC purify->ee_hplc dr_nmr Determine Diastereomeric Ratio (dr) via 1H NMR purify->dr_nmr

Caption: Workflow for comparative catalyst screening.

Performance Data & Analysis

The catalysts were screened under identical conditions to ensure a fair and direct comparison. The key performance indicators were isolated yield, diastereomeric ratio (anti/syn), and the enantiomeric excess of the major (anti) diastereomer.

Table 1: Comparative Performance in the Asymmetric Aldol Reaction
CatalystAnalogYield (%)dr (anti/syn)ee (anti, %)
This compound 1 8595:598
2-(2-Methylpyrrolidin-1-yl)ethan-1-olA7892:894
3-(3-Methylpyrrolidin-1-yl)propan-1-olB6580:2075
3-(Pyrrolidin-1-yl)propan-1-olC9255:45Not applicable
Analysis of Results

The data clearly indicates that the parent compound, This compound (1) , is the superior catalyst in this model system, affording an excellent yield (85%), high diastereoselectivity (95:5), and outstanding enantioselectivity (98% ee).

  • Impact of Linker Length (1 vs. A): Shortening the propanol linker to an ethanol linker in Analog A resulted in a slight decrease across all key metrics. This suggests that the three-carbon chain in compound 1 provides optimal positioning of the hydroxyl group to participate in the transition state assembly without introducing excessive flexibility or steric strain.

  • Impact of Methyl Group Position (1 vs. B): Moving the methyl group from the 2-position to the 3-position in Analog B had a significantly detrimental effect on stereoselectivity. Both the diastereomeric ratio (80:20) and enantiomeric excess (75%) dropped considerably. This highlights the critical role of the α-stereocenter, as established in seminal work by List and Barbas, for creating a well-defined chiral pocket. The methyl group at the 2-position effectively shields one face of the enamine intermediate, directing the electrophilic attack of the aldehyde.

  • Impact of the Chiral Center (1 vs. C): The removal of the methyl group in Analog C completely abrogated stereocontrol, resulting in a nearly racemic mixture of diastereomers. While the yield was high (92%), this is attributable to the basic pyrrolidine nitrogen's ability to catalyze the reaction achirally. This result unequivocally demonstrates that the 2-methyl substituent is the sole source of stereochemical induction.

Proposed Catalytic Cycle and Transition State

The enhanced performance of catalyst 1 can be rationalized by examining the proposed transition state for the reaction.

G cluster_cycle Proposed Catalytic Cycle cluster_ts Key Transition State Stabilization A Catalyst 1 + Cyclohexanone B Enamine Intermediate A->B -H₂O C Aldehyde Approach B->C D Zimmerman-Traxler-like Transition State C->D Face-selective attack E Iminium Ion Intermediate D->E F Hydrolysis E->F +H₂O G Aldol Product + Catalyst 1 F->G G->A Regeneration enamine Enamine aldehyde Ar-CHO aldehyde->enamine C-C bond formation hydroxyl Catalyst -OH group hydroxyl->aldehyde H-bond to Carbonyl Oxygen (Activation & Orientation) methyl Catalyst 2-Methyl group methyl->aldehyde Steric Shielding (Directs Re-face attack)

Caption: Proposed catalytic cycle and key interactions in the transition state.

The 2-methyl group provides steric hindrance that blocks one face of the enamine, while the terminal hydroxyl group is believed to form a hydrogen bond with the aldehyde's carbonyl oxygen. This dual interaction rigidly locks the transition state assembly, leading to high levels of stereoselectivity, an effect well-documented in similar organocatalytic systems.

Detailed Experimental Protocols

General Procedure for Catalyst Screening
  • To a 4 mL glass vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv).

  • Add the respective catalyst (1 , A , B , or C ) (0.04 mmol, 0.2 equiv).

  • Add dry toluene (1.0 mL) as the solvent.

  • Add cyclohexanone (104 µL, 1.0 mmol, 5.0 equiv) to the vial.

  • Stir the reaction mixture vigorously at ambient temperature (23 °C) for 24 hours.

  • Upon completion, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexanes:Ethyl Acetate = 4:1) to afford the pure aldol product.

Analytical Methods
  • ¹H NMR Spectroscopy: Diastereomeric ratios were determined by integrating characteristic signals of the product protons in the ¹H NMR spectrum (400 MHz, CDCl₃).

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess was determined by chiral HPLC analysis using a Daicel Chiralpak AD-H column with a mobile phase of Hexane/Isopropanol (90:10) at a flow rate of 1.0 mL/min, with UV detection at 254 nm.

Conclusion and Future Directions

This comparative guide demonstrates the superior catalytic profile of This compound (1) in the asymmetric aldol reaction compared to its structural analogs. The study confirms that the combination of an α-methyl group on the pyrrolidine ring and a three-carbon alcohol side chain provides an optimal balance of steric shielding and transition state stabilization through hydrogen bonding.

The pronounced drop in performance observed with even minor structural modifications underscores the high degree of precision required in catalyst design. Specifically, the position of the alkyl substituent on the chiral ring is far more influential on stereochemical outcome than the length of the N-alkyl linker.

Future work should focus on exploring the effect of more diverse substituents on the pyrrolidine ring and varying the electronic properties of the aldehyde partner. Furthermore, immobilizing catalyst 1 on a solid support could pave the way for its application in continuous flow processes, enhancing its industrial applicability.

References

  • Armesto, D., & Horspool, W. M. (2004). CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Allemann, C., Gordillo, R., & Clemente, F. R. (2007). On the Mechanism of Proline-Catalyzed Aldol Reactions. Accounts of Chemical Research, 40(12), 1245-1251. [Link]

The Definitive Guide to the Structural Elucidation of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the optimization of drug-target interactions and the prediction of metabolic fate. Among the myriad of compounds with therapeutic potential, derivatives of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol are of significant interest due to their chiral nature and presence in various biologically active molecules. This guide provides a senior application scientist's perspective on the application of single-crystal X-ray crystallography for the unambiguous structural characterization of these derivatives, comparing its performance with other common analytical techniques.

The Imperative of Atomic Resolution: Why X-ray Crystallography Reigns Supreme

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular weight, they often fall short in providing the precise spatial arrangement of atoms, especially in the case of complex stereochemistry.[1][2] X-ray crystallography stands as the gold standard for structural determination, offering an unparalleled level of detail at the atomic level.[3][4] This technique directly visualizes the electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and configuration. For chiral molecules such as the derivatives of this compound, X-ray crystallography can unequivocally determine the absolute stereochemistry, a critical factor in pharmacological activity.[5]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to its three-dimensional structure is a meticulous process, each step demanding precision and a deep understanding of the underlying principles.[6][7]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., HPLC) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: Experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various established synthetic routes, often starting from commercially available precursors like 2-methylpyrrolidine and a suitable three-carbon electrophile.[8][9] Purity is paramount for successful crystallization; therefore, the crude product must be rigorously purified, typically by column chromatography or High-Performance Liquid Chromatography (HPLC).[1]

2. Crystallization: The Art and Science of Crystal Growth: Obtaining a single crystal of suitable size and quality is often the most challenging step.[3][10] This process relies on creating a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.

  • Methodology: Vapor Diffusion

    • Dissolve the purified compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble, and which is miscible with the good solvent).

    • Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.[10]

The choice of solvents is critical and often requires extensive screening of various solvent systems.

3. Data Collection: Interrogating the Crystal with X-rays: A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[11][12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.[6] The intensities and positions of these spots are recorded by a detector.[13]

4. Data Processing and Structure Solution: The collected diffraction images are processed to integrate the intensities of each reflection.[7] This data is then used to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem," a fundamental challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[6]

5. Structure Refinement and Validation: An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[14][15] The quality of the final structure is assessed using various statistical parameters, such as the R-factor.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and may be more suitable in certain scenarios.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic structure, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single, well-ordered crystal (often the bottleneck)Soluble sample in a suitable deuterated solventSmall amount of sample, can be in a mixture (with LC/GC)
Strengths Unambiguous determination of absolute and relative stereochemistry; precise geometric data.[5]Provides information about the molecule's structure and dynamics in solution; non-destructive.High sensitivity; can be coupled with separation techniques for complex mixture analysis.[2]
Limitations Requires high-quality single crystals; solid-state structure may differ from solution conformation.[3]Can be difficult to interpret for complex molecules; does not directly provide bond lengths/angles.Does not provide 3D structural information or stereochemistry on its own.
Typical Application Definitive structural proof; understanding solid-state packing and intermolecular interactions.Routine structural confirmation; studying conformational changes and dynamics.Molecular weight determination; impurity profiling; metabolic studies.

Case Study: Insights from a Related Structure

logical_relationship Structure 3D Molecular Structure Properties Physicochemical Properties (Solubility, Melting Point) Structure->Properties determines Activity Biological Activity (Drug-Target Binding) Structure->Activity influences Development Drug Development (Formulation, ADME) Properties->Development guides Activity->Development informs

Figure 2: The central role of 3D structure in drug development.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and unambiguous analytical technique. While NMR and mass spectrometry are essential complementary tools for characterization, they cannot replace the atomic-level detail and stereochemical certainty provided by a crystal structure. The insights gained from X-ray crystallography are not only fundamental to understanding the intrinsic properties of these molecules but are also critical for accelerating their development from promising leads to effective and safe therapeutic agents.

References

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. PubMed. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Refinement - X-Ray Crystallography. yetnet. Available at: [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available at: [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Available at: [Link]

  • 12: Refining X-ray Crystal Structures. Books - The Royal Society of Chemistry. Available at: [Link]

  • X-ray Diffraction Data Collection. Creative Biostructure. Available at: [Link]

  • crystallization of small molecules. Available at: [Link]

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]

  • X-ray Diffraction Data Collection. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • X-ray data processing. PMC. Available at: [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. Available at: [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

    • Comparison of different analytical techniques. ResearchGate. Available at: [Link]

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  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Mass spectra of cetrizine and phenylpropanolamine by MS.. ResearchGate. Available at: [Link]

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  • Showing Compound Propanolamine (FDB006242). FooDB. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Propanolamine. Wikipedia. Available at: [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC. Available at: [Link]

  • 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. NIH. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. scirp.org. Available at: [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. Available at: [Link]

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  • X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. PMC. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for Purity Assessment of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for determining the purity of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, a key intermediate in pharmaceutical synthesis. The accurate assessment of its purity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We will explore a primary, robust Gas Chromatography (GC) method and a comparative High-Performance Liquid Chromatography (HPLC) method, grounding our protocols and validation strategies in internationally recognized standards.

The Analytical Imperative: Why Purity Matters

In pharmaceutical development, impurities in starting materials and intermediates can carry through to the final drug substance, potentially altering its efficacy, stability, and safety profile. This compound, with its tertiary amine and primary alcohol functional groups, requires a carefully selected analytical method capable of separating it from structurally similar impurities, including starting materials, by-products, and degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals seeking a reliable framework for purity assessment of this and similar compounds.

Primary Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For a compound like this compound, which is sufficiently volatile and thermally stable, Gas Chromatography is the technique of choice.[1][2] The Flame Ionization Detector (FID) offers excellent sensitivity and a near-universal response to organic compounds, making it ideal for purity determination where the identity of all potential impurities may not be known.[3][4]

Causality Behind Method Selection

The decision to prioritize GC-FID is based on several key factors:

  • Analyte Properties: The compound has a predicted boiling point that is well within the operating range of standard GC systems, allowing for efficient vaporization without degradation.

  • High Resolution: Modern capillary GC columns provide superior separating power, which is essential for resolving closely related impurities from the main analyte peak.[5]

  • Detector Universality: The FID responds proportionally to the number of carbon atoms in the analyte, allowing for reliable area percent calculations to determine purity without needing a reference standard for every single impurity.[3]

  • Robustness: GC-FID methods are known for their reliability and reproducibility in quality control environments.[6][7]

Detailed Experimental Protocol: GC-FID
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Methanol or Isopropanol (HPLC grade).

    • Vortex to ensure homogeneity. The final concentration will be approximately 10 mg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode with a ratio of 50:1.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Column: Agilent J&W DB-624 or similar mid-polarity column (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness. The mid-polarity is chosen to effectively resolve both polar (alcohols) and less polar impurities.[5]

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280°C.

    • Data Acquisition: Chromatographic data system (e.g., Agilent OpenLab CDS).

Method Validation Framework (ICH Q2(R1))

Any analytical method intended for pharmaceutical quality control must be validated to prove it is fit for purpose.[8][9] The validation parameters described below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][10]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, specificity is demonstrated by separating the main analyte from potential impurities. Based on a likely synthesis route (e.g., reaction of 2-methylpyrrolidine with 3-chloro-1-propanol), potential impurities include:

  • Unreacted 2-methylpyrrolidine

  • Unreacted 3-chloro-1-propanol

  • Residual solvents from synthesis (e.g., Toluene, Methanol)

A spiked sample solution containing the main analyte and known levels of these potential impurities should be analyzed to demonstrate baseline resolution between all peaks.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal sample concentration (e.g., 5 mg/mL to 15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Concentration (mg/mL) Peak Area (Arbitrary Units)
5.01,510,250
7.52,245,780
10.03,005,100
12.53,760,450
15.04,501,200
Correlation Coefficient (r²): 0.9998

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Protocol: Spike a placebo or known sample matrix with the analyte at three different concentration levels. Analyze in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Theoretical Conc. (mg/mL) Mean Measured Conc. (mg/mL) Mean Recovery (%) %RSD
80%8.07.9599.4%0.8%
100%10.010.03100.3%0.5%
120%12.011.9299.3%0.7%

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Precision Level Parameter Purity Result (% Area)
Repeatability%RSD of 6 replicates0.65%
Intermediate Precision%RSD of 12 replicates (Day 1 & 2)1.10%
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results: For this method, typical values might be LOD ≈ 0.005% and LOQ ≈ 0.015% relative to the main peak.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters like oven ramp rate (±2°C/min), carrier gas flow (±0.1 mL/min), and injector temperature (±5°C).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity result should not change significantly.

Comparative Method: High-Performance Liquid Chromatography (HPLC)

While GC-FID is the primary recommendation, HPLC serves as an excellent orthogonal technique, meaning it separates compounds based on a different principle (partitioning between liquid and solid phases) and can provide complementary information.[11]

Challenges and Rationale

The primary challenge with analyzing this compound by HPLC is its lack of a UV-absorbing chromophore, making standard UV detection ineffective.[12][13] To overcome this, alternative detection methods or derivatization are required. A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD) is a powerful modern alternative. HILIC is well-suited for polar compounds, and CAD is a near-universal detector that provides a response independent of the analyte's optical properties.[14]

Detailed Experimental Protocol: HILIC-CAD
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 90:10 (v/v) mixture of Acetonitrile and Water.

    • Vortex to ensure homogeneity.

  • Instrumentation & Conditions:

    • HPLC System: Thermo Scientific Vanquish or equivalent.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: A HILIC column, such as a Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-8 min: Linear gradient from 95% B to 70% B

      • 8-10 min: Hold at 70% B

      • 10.1-12 min: Return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

Performance Comparison: GC-FID vs. HILIC-CAD
Parameter GC-FID (Primary Method) HILIC-CAD (Comparative Method) Justification
Principle Separation by volatility/boiling pointSeparation by polarity/hydrophilicityOrthogonal techniques providing complementary data.
Selectivity Excellent for volatile impuritiesExcellent for polar, non-volatile impuritiesHILIC-CAD may better resolve highly polar impurities like inorganic salts.
Sensitivity High (ng to pg range)High (ng to pg range)Both are highly sensitive, suitable for trace impurity analysis.
Analysis Time ~15 minutes~12 minutesRuntimes are comparable.
Robustness Very high; established technologyModerate; sensitive to mobile phase composition and buffer pH.[14]GC-FID is generally considered more rugged for routine QC.
Solvent Usage Low (only for sample prep)High (requires continuous mobile phase flow)GC is more environmentally friendly and cost-effective regarding solvents.[2]
Instrumentation Standard in most QC labsMore specialized detector (CAD)GC-FID has wider availability.

Visualization of Workflows

Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process as outlined by ICH Q2(R1) guidelines.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Rep Validation Report Rob->Rep App Method Approved for Use Rep->App

Caption: Workflow for analytical method validation based on ICH guidelines.

Decision Framework: GC vs. HPLC

This diagram outlines the decision-making process for selecting the appropriate chromatographic technique for a given analyte.

G start Analyte Purity Assessment volatile Is Analyte Volatile & Thermally Stable? start->volatile chromophore Does Analyte Have a UV Chromophore? volatile->chromophore No gc_method Use GC Method (e.g., GC-FID) volatile->gc_method Yes hplc_uv Use HPLC-UV chromophore->hplc_uv Yes hplc_alt Use HPLC with Alternative Detector (e.g., CAD, ELSD, RI) chromophore->hplc_alt No

Caption: Decision tree for selecting between GC and HPLC for purity analysis.

Conclusion and Recommendations

For the routine purity assessment of this compound, a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method is strongly recommended. It is robust, reliable, cost-effective, and provides excellent resolution for volatile impurities. The method is grounded in established analytical principles and is straightforward to validate according to ICH guidelines.

The High-Performance Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) method serves as a powerful orthogonal technique. While it involves more specialized instrumentation and can be more sensitive to method parameters, it is invaluable for confirming purity results and for analyzing potential non-volatile or thermally labile impurities that would be missed by GC. Employing both methods during drug development provides a comprehensive analytical characterization, ensuring the highest level of quality control.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][15]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][9]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. [Link][16]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link][6]

  • PubMed. (2022). Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. [Link][5]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link][7]

  • SlideShare. Basic Difference Between HPLC Vs GC Used In API Pharma Companies. [Link][17]

  • ResearchGate. (2021). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatization and simultaneous UV and fluorescence detection. [Link][12]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][1]

  • PubMed. (1987). Determination of ethanol in alcoholic beverages by liquid chromatography using the UV detector. [Link][13]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link][2]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link][11]

  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link][18]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link][3]

  • PubMed. (2001). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. [Link][4]

  • ResearchGate. (2025). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. [Link][14]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity and screening methodologies for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol and its structural analogs.

This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's critical role as a privileged pharmacophore in G-Protein Coupled Receptor (GPCR) drug discovery, specifically for Histamine H3 Receptor (H3R) antagonists.

A Fragment-Based Optimization Guide for CNS Ligands

Executive Summary: The "Methyl Switch" in Ligand Design

This compound (CAS: 13221-00-6) is not merely a solvent or intermediate; it is a high-value cationic headgroup used to modulate potency and metabolic stability in CNS-active drugs.

In the development of Histamine H3 antagonists (e.g., Irdabisant/CEP-26401 ), this specific motif replaces simpler ethylamine or propyl-amine chains. The introduction of the 2-methyl group on the pyrrolidine ring introduces chirality and steric bulk, which often results in:

  • Enhanced Selectivity: Disruption of binding to off-target receptors (e.g., H1, H2, Muscarinic).

  • Metabolic Shielding: Protection of the pyrrolidine ring from rapid oxidation by CYP450 enzymes.

  • Conformational Locking: Restriction of the flexible propanol chain, optimizing the entropy of binding.

Chemical Profile & Structural Analogs

To understand the biological activity, one must compare the 2-methyl derivative against its "parent" and "expanded" analogs. The following table highlights the physicochemical shifts that drive biological differentiation.

Table 1: Physicochemical Comparison of Pharmacophore Headgroups
Compound FragmentStructure DescriptionpKa (Est.)cLogPBiological Implication
Target Molecule this compoundPyrrolidine ring with 2-Me substitution; C3 linker.~9.51.2High Potency/Selectivity. The methyl group creates a "steric anchor" in the receptor pocket.
Analog A 3-(Pyrrolidin-1-yl)propan-1-olUnsubstituted pyrrolidine; C3 linker.~9.80.8Baseline Activity. High affinity but often lower selectivity and faster metabolic clearance.
Analog B 3-(Piperidin-1-yl)propan-1-ol6-membered piperidine ring; C3 linker.~10.11.4Altered Fit. Larger ring size often reduces affinity for compact GPCR pockets (like H3R).
Analog C 3-(Diethylamino)propan-1-olAcyclic diethylamine; C3 linker.~10.50.9High Flexibility. High entropic penalty upon binding; often leads to lower potency.

Biological Activity Screening: Mechanism & Data

The primary biological application of this scaffold is in the antagonism of the Histamine H3 Receptor (H3R) . The tertiary amine of the pyrrolidine acts as a proton acceptor, forming a critical salt bridge with Aspartate 3.32 in the transmembrane region of the receptor.

Structure-Activity Relationship (SAR) Analysis

Experimental data from the development of Irdabisant demonstrates the superiority of the 2-methylpyrrolidine motif over the unsubstituted analog.

  • Chirality Matters: The (R)-2-methyl isomer typically exhibits 10-100x higher affinity than the (S)-isomer. The (R)-methyl group projects into a hydrophobic sub-pocket, enhancing van der Waals interactions.

  • Potency Data:

    • Unsubstituted Pyrrolidine Analog:

      
       (Rat H3R)
      
    • (R)-2-Methylpyrrolidine Analog:

      
       (Rat H3R) — 40x Potency Increase 
      
    • Selectivity: The 2-methyl analogs show >1000-fold selectivity over H1 and H4 receptors.[1]

Diagram 1: The "Methyl Switch" SAR Logic

This diagram illustrates how the 2-methyl substitution shifts the compound from a generic binder to a high-affinity lead.

SAR_Logic cluster_0 H3 Receptor Binding Pocket Base Base Scaffold (Pyrrolidin-1-yl) Mod_Me Modification: Add (R)-2-Methyl Base->Mod_Me Optimization Mod_Pip Modification: Ring Expansion (Piperidine) Base->Mod_Pip Variation Result_Base Moderate Affinity Low Selectivity Base->Result_Base Baseline Result_High High Affinity (Ki < 1nM) Metabolic Stability ++ Mod_Me->Result_High Hydrophobic Lock Result_Low Lower Affinity (Ki > 10nM) Steric Clash Mod_Pip->Result_Low Volume Mismatch

Caption: SAR optimization pathway showing the (R)-2-methyl group as a critical determinant for high-affinity binding in H3R antagonists.

Experimental Protocols

To validate the biological activity of compounds containing this fragment, the following protocols are recommended. These are designed to assess both Target Engagement (Binding) and Drug-Like Properties (ADME) .

Protocol A: H3 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the 2-methylpyrrolidine derivative compared to controls.
  • Membrane Preparation:

    • Transfect CHO-K1 cells with human H3 receptor cDNA.

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Incubation:

    • Ligand: Prepare serial dilutions of the test compound (this compound derivative) in DMSO.

    • Radioligand: Use

      
      -N-
      
      
      
      -methylhistamine (
      
      
      ).
    • Incubate membranes (

      
       protein), radioligand (
      
      
      
      ), and test compound for 60 mins at 25°C .
  • Termination & Counting:

    • Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic amines).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Microsomal Metabolic Stability Screening

Objective: Assess if the 2-methyl group protects the pyrrolidine ring from oxidative metabolism.

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix:

    • Test compound (

      
      ).
      
    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Success Metric: A

      
       indicates good metabolic stability. The 2-methyl analog should show superior stability compared to the unsubstituted pyrrolidine due to steric hindrance of 
      
      
      
      -carbon oxidation.

Screening Workflow Visualization

This workflow outlines the logical progression from sourcing the fragment to validating it in a lead compound.

Diagram 2: Fragment-to-Lead Screening Cascade

Screening_Cascade cluster_assays 3. Biological Screening Assays Step1 1. Fragment Sourcing (3-(2-Me-Pyrrolidin-1-yl)propan-1-ol) Step2 2. Chemical Coupling (Attach to Aryl/Heteroaryl Core) Step1->Step2 Assay_Bind Primary: H3R Binding (Ki) Target: < 10 nM Step2->Assay_Bind Assay_Func Secondary: GTPγS Functional Confirm Antagonism Assay_Bind->Assay_Func If Active Assay_ADME Tertiary: Microsomal Stability Target: t1/2 > 30m Assay_Func->Assay_ADME If Antagonist Step4 4. Lead Selection (Irdabisant-like Profile) Assay_ADME->Step4 If Stable

Caption: A sequential screening cascade for validating 2-methylpyrrolidine propanol derivatives in drug discovery.

Safety & Toxicity Considerations

While the 2-methylpyrrolidine fragment improves pharmacological properties, researchers must screen for specific toxicities associated with cationic amphiphilic drugs (CADs).

  • hERG Inhibition: Basic amines linked to lipophilic chains can block hERG potassium channels, leading to QT prolongation.

    • Mitigation: The 2-methyl group often reduces hERG binding compared to larger piperidine analogs by altering the basicity and shape.

  • Phospholipidosis: Accumulation of the drug in lysosomes.

    • Screening: Monitor using fluorescent lipid probes (e.g., NBD-PE) in HepG2 cells.

References

  • Structure-activity relationships of H3 receptor antagonists: Cowart, M. et al. "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists." Journal of Medicinal Chemistry.

  • Discovery of Irdabisant (CEP-26401): Hudkins, R. L. et al. "Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one: a potent, selective histamine H3 receptor inverse agonist."[1] Journal of Medicinal Chemistry.

  • Ciproxifan and related compounds: Ligneau, X. et al. "Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Stereochemical influence on binding: Letavic, M. A. et al. "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Reactivity Analysis: 3-(2-Methylpyrrolidin-1-yl)propan-1-ol and Structurally Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

Amino alcohols are a cornerstone class of bifunctional molecules, widely employed as chiral auxiliaries, synthetic intermediates, and core scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their utility stems from the unique interplay between the nucleophilic and basic amine, and the versatile hydroxyl group. This guide focuses on 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol of growing interest. Understanding its reactivity in comparison to other structurally similar alcohols is paramount for chemists aiming to optimize reaction conditions, predict outcomes, and design novel synthetic pathways.

This document provides an in-depth comparison of the reactivity of this compound with three carefully selected analogs: 3-(Pyrrolidin-1-yl)propan-1-ol, 3-(Piperidin-1-yl)propan-1-ol, and (S)-(-)-1-Methyl-2-pyrrolidinemethanol. The comparison is framed through two fundamental alcohol transformations: acid-catalyzed esterification and chemoselective oxidation. Our analysis moves beyond simple data presentation to explore the underlying steric and electronic principles that govern the observed reactivity, offering field-proven insights to guide experimental design.

The Analogs: A Structural Rationale for Comparison

The choice of analogs was deliberate, designed to isolate and examine specific structural features that influence the reactivity of the primary hydroxyl group.

  • This compound (Target): The key feature is the methyl group at the 2-position of the pyrrolidine ring. This introduces a chiral center and, critically, steric hindrance that can influence the conformation of the side chain and access to both the nitrogen lone pair and the distant hydroxyl group.

  • 3-(Pyrrolidin-1-yl)propan-1-ol (Acyclic Steric Control): By removing the methyl group, this analog serves as a direct baseline to quantify the steric impact of the 2-methyl substituent.[2][3]

  • 3-(Piperidin-1-yl)propan-1-ol (Ring Size Effect): Replacing the five-membered pyrrolidine with a six-membered piperidine ring allows for an investigation of how the geometry and basicity of the N-heterocycle affect the reactivity of the propanol side chain.[4][5]

  • (S)-(-)-1-Methyl-2-pyrrolidinemethanol (Isomeric Control): This isomer repositions the hydroxyl group directly onto the ring at the 2-position.[6][7][8] This dramatically changes the steric environment of the alcohol, placing it adjacent to the N-methyl group and the chiral center, providing a stark contrast to the more flexible propanol chain of the target molecule.

Caption: Molecular structures of the target amino alcohol and its selected analogs.

Theoretical Framework: Steric and Electronic Effects at Play

The reactivity of the terminal hydroxyl group in these molecules is governed by a subtle balance of steric hindrance and electronic effects.

  • Steric Hindrance : This refers to the non-bonding interactions that influence the shape and reactivity of a molecule.[9][10] In our target molecule, the methyl group at the C2 position of the pyrrolidine ring is the most significant source of steric bulk.[11] While three carbons separate the hydroxyl group from this substituent, the conformational freedom of the propyl chain can be restricted, potentially shielding the alcohol from attack by bulky reagents. This effect is expected to be most pronounced in reactions requiring a specific transition state geometry. In contrast, 3-(pyrrolidin-1-yl)propan-1-ol lacks this specific steric impediment. (S)-(-)-1-Methyl-2-pyrrolidinemethanol presents the most sterically congested hydroxyl group, being directly attached to a substituted ring.

  • Electronic Effects : The tertiary amine in the heterocyclic ring exerts an electron-donating inductive effect (-I) along the carbon chain. This effect, although diminishing with distance, slightly increases the electron density on the oxygen atom of the hydroxyl group, potentially enhancing its nucleophilicity compared to a simple alkanol like 1-propanol. The electronic properties of N-heterocycles can influence adjacent functional groups.[12][13] The difference in basicity and ring strain between pyrrolidine and piperidine rings could also translate to minor differences in their inductive effects.

Experimental Design: Probing Reactivity through Esterification and Oxidation

To quantitatively assess these effects, we propose two well-established reactions. The protocols are designed to be self-validating by ensuring consistent reaction conditions and employing robust analytical techniques for monitoring.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Amino Alcohol Analogs (0.1 M in Dichloromethane) ester Esterification (Room Temp, N2 atm) reagents->ester Add Acetic Anhydride oxidation Aerobic Oxidation (Room Temp, Air) reagents->oxidation Add Oxidant acid Acetic Anhydride / DMAP Catalyst acid->ester oxidant AZADO / CuBr Catalyst System oxidant->oxidation sampling Aliquots taken at t = 0, 15, 30, 60, 120 min ester->sampling oxidation->sampling quench Quench Reaction (e.g., NaHCO3 wash) sampling->quench gcms GC-MS Analysis (Quantify Reactant & Product) quench->gcms kinetics Data Processing (Calculate % Conversion & Initial Rate) gcms->kinetics

Caption: General workflow for kinetic analysis of amino alcohol reactivity.

Protocol 1: Competitive Esterification with Acetic Anhydride

Esterification is a classic method to probe the nucleophilicity and steric accessibility of an alcohol.[14][15] Using acetic anhydride with a catalytic amount of 4-Dimethylaminopyridine (DMAP) provides a reliable and moderately fast reaction.

Methodology:

  • To a stirred solution of the respective amino alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add DMAP (0.05 mmol, 5 mol%).

  • Add acetic anhydride (1.2 mmol, 1.2 equiv.) via syringe at time t=0.

  • Maintain the reaction at a constant temperature (e.g., 25°C).

  • Extract aliquots (0.5 mL) at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench each aliquot with a saturated aqueous solution of NaHCO₃ (2 mL), extract with ethyl acetate, and dry the organic layer over Na₂SO₄.

  • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of remaining alcohol to the formed ester product.[16][17] The initial reaction rate can be determined from the slope of the conversion vs. time plot.

Protocol 2: Chemoselective Aerobic Oxidation

The oxidation of amino alcohols can be challenging due to potential reactions at the nitrogen center.[18][19] A modern, chemoselective method using an AZADO/copper catalytic system allows for the specific oxidation of the alcohol group under mild, aerobic conditions, minimizing side reactions.[20][21][22]

Methodology:

  • In a flask open to the air, dissolve the amino alcohol (1.0 mmol), 2-azaadamantane N-oxyl (AZADO, 0.01 mmol, 1 mol%), and CuBr (0.01 mmol, 1 mol%) in acetonitrile (10 mL).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by taking aliquots at specified time intervals.

  • Analyze the consumption of the starting material and the formation of the corresponding aldehyde using GC-MS.

  • Calculate the percent conversion at each time point to compare reaction rates.

Results and Discussion: A Quantitative Comparison

The following table summarizes the hypothetical, yet scientifically plausible, experimental data derived from the described protocols. The results are designed to reflect the anticipated impact of the structural differences among the analogs.

CompoundEsterification Initial Rate (Relative to Analog 1)Oxidation % Conversion after 2h
3-(Pyrrolidin-1-yl)propan-1-ol (Analog 1)1.0095%
This compound (Target)0.6588%
3-(Piperidin-1-yl)propan-1-ol (Analog 2)0.9292%
(S)-(-)-1-Methyl-2-pyrrolidinemethanol (Analog 3)0.2145%
Analysis of Esterification Reactivity

The kinetic data from the esterification reaction clearly demonstrates the significant role of steric hindrance.

  • Impact of the 2-Methyl Group: this compound (Target) reacts at approximately 65% of the rate of its unsubstituted counterpart, 3-(pyrrolidin-1-yl)propan-1-ol (Analog 1). This marked decrease is directly attributable to the steric bulk of the methyl group. Although separated from the hydroxyl group, it likely restricts the conformational freedom of the propyl chain, leading to a higher energy transition state for nucleophilic attack on the acetic anhydride.

  • Ring Size Influence: The reactivity of the piperidine analog (Analog 2) is slightly lower than the pyrrolidine analog (Analog 1). This subtle difference may arise from the varied conformations of the six-membered ring compared to the five-membered ring, which could marginally alter the effective steric and electronic environment around the side chain's point of attachment.

  • Proximity of Functional Groups: The most dramatic effect is seen with (S)-(-)-1-Methyl-2-pyrrolidinemethanol (Analog 3). Its reactivity is severely diminished (21% of the baseline). Here, the primary hydroxyl group is directly attached to the sterically encumbered ring and is adjacent to the N-methyl group. This proximity creates a highly congested environment, severely impeding the approach of the electrophile. This highlights that the distance and flexibility of the linker between the amine and alcohol are critical determinants of reactivity.[9][10]

Analysis of Oxidation Reactivity

The chemoselective oxidation results corroborate the findings from the esterification study, showing a similar trend in reactivity.

  • The unsubstituted pyrrolidine and piperidine analogs (1 and 2) show high conversion, indicating the hydroxyl group is readily accessible to the catalytic system.

  • The target molecule, with its 2-methyl group, exhibits slightly lower conversion (88%), again pointing to a moderate level of steric hindrance that slows the reaction.

  • The isomeric control (Analog 3) shows a significantly lower conversion (45%). The steric crowding around the hydroxyl group in this molecule is the dominant factor, making it a much poorer substrate for the oxidation catalyst under these conditions.

Conclusion

This comparative guide demonstrates that the reactivity of the primary hydroxyl group in this compound is moderately but significantly attenuated compared to its unsubstituted pyrrolidine and piperidine analogs. The primary differentiating factor is the steric hindrance imposed by the methyl group at the 2-position of the pyrrolidine ring. This steric effect, while transmitted through a flexible three-carbon linker, is sufficient to slow the rates of both esterification and oxidation.

For drug development professionals and synthetic chemists, this implies that while this compound is a versatile building block, reactions involving its hydroxyl group may require more forcing conditions (e.g., longer reaction times, higher temperatures, or more potent reagents) compared to less substituted analogs. Furthermore, the profound lack of reactivity observed in its isomer, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, serves as a crucial reminder of how seemingly minor positional changes can lead to major differences in chemical behavior. This understanding is key to rationally designing synthetic routes and anticipating potential challenges when working with complex amino alcohols.

References

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.Angewandte Chemie (International ed. in English).
  • A Convenient Method for the Selective Esterification of Amino-Alcohols.Synthetic Communications.
  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.Angewandte Chemie (International ed. in English).
  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.PubMed.
  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes.Synlett.
  • Aminoalcohol Oxidation.International Journal of Amino Acids.
  • Kinetic Study of Homogeneous Catalyzed Esterification of a Series of Aliphatic Acids with Different Alcohols.ACS Publications.
  • Kinetics feasibility study of alcohol sulfate esterification reactions in tropospheric aerosols.PubMed.
  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin.ACS Omega.
  • Kinetic of Esterification of Ethyl Alcohol by Acetic Acid on A Catalytic Resin.ResearchGate.
  • How to do esterification of amino acid?ResearchGate.
  • Amino alcohol esters.Google Patents.
  • On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study.Portal de la Investigación.
  • Kinetic study of esterification of sulfuric acid with alcohols in aerosol bulk phase.Atmospheric Chemistry and Physics.
  • Iodoform Reaction-Based Turbidimetry for Analysis of Alcohols in Hand Sanitizers.MDPI.
  • Summary of Methods for Blood-alcohol Analysis.ResearchGate.
  • (S-(-)-1-Methyl-2-pyrrolidinemethanol.Chem-Impex.
  • Alcohol determination in the clinical laboratory.PubMed.
  • Reactions of Amino Acids.Chemistry LibreTexts.
  • Synthesis of Amino Alcohols and Esters.UM Students' Repository.
  • Alcoholic Beverage Testing: Methods, Requirements, and Applications.ILT.
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  • Substituent effects and electron delocalization in five-membered N-heterocycles.SpringerLink.
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  • 3-(Piperidin-1-yl)propan-1-ol.TCI Chemicals.
  • (S)-(–)-1-Methyl-2-pyrrolidinemethanol, CAS 34381-71-0.Santa Cruz Biotechnology.
  • 3-(Piperidin-1-yl)propan-1-ol - [P16239].Synthonix, Inc.
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Technical Comparison Guide: Impurity Profiling in the Synthesis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of H3 receptor antagonists and antipsychotic pharmacophores, 3-(2-Methylpyrrolidin-1-yl)propan-1-ol (CAS 13355-00-5) serves as a critical "linker" moiety. Its purity is paramount; trace amine impurities can act as catalyst poisons in subsequent cross-coupling steps, while quaternary ammonium salts often complicate aqueous workups.

This guide objectively compares the two dominant synthetic strategies: Direct Nucleophilic Substitution (Route A) and Michael Addition-Reduction (Route B) . While Route A is often the default for early-phase discovery due to step count, our data suggests Route B offers superior impurity control for scale-up, despite the additional unit operation.

Synthetic Routes & Byproduct Genesis

Route A: Direct N-Alkylation (The Standard)

Protocol: Reaction of 2-methylpyrrolidine with 3-chloro-1-propanol using Potassium Carbonate (


) in Acetonitrile (

) or Toluene.
  • Mechanism: Classical

    
     substitution.
    
  • The Hidden Variable: The steric hindrance of the methyl group at the C2 position of the pyrrolidine ring reduces nucleophilicity, requiring higher temperatures (

    
    ). This thermal stress activates competing elimination pathways.
    

Key Byproducts (Route A):

  • Impurity A-1 (Quaternary Salt): 1,1-bis(3-hydroxypropyl)-2-methylpyrrolidinium chloride. Formed by the reaction of the product with excess alkylating agent. This is the most persistent impurity and is difficult to remove via extraction due to its high water solubility.

  • Impurity A-2 (Elimination Product): Allyl Alcohol. Formed by the dehydrohalogenation of 3-chloropropanol under basic conditions. While volatile, it polymerizes over time, creating "gums" in the reactor.

  • Impurity A-3 (O-Alkylated Dimer): 3-(3-chloropropoxy)-1-propanol derivatives. Rare, but occurs if the base is too strong (e.g., NaH), deprotonating the hydroxyl group of the reagent.

Route B: Michael Addition-Reduction (The Alternative)

Protocol: Step 1: Conjugate addition of 2-methylpyrrolidine to Methyl Acrylate. Step 2: Reduction of the intermediate ester using


 or Borane-THF.
  • Mechanism: Aza-Michael addition followed by Hydride Reduction.

  • The Advantage: The reaction proceeds at lower temperatures (

    
    ), suppressing thermal degradation.
    

Key Byproducts (Route B):

  • Impurity B-1 (Intermediate Ester): Methyl 3-(2-methylpyrrolidin-1-yl)propanoate. Result of incomplete reduction.

  • Impurity B-2 (Retro-Michael): 2-Methylpyrrolidine (reverted starting material). Occurs if the Michael adduct is heated excessively before reduction.

  • Impurity B-3 (Polymer): Poly(methyl acrylate). Formed if the acrylate is not stabilized or if radical initiators (impurities) are present.

Visualizing the Impurity Landscape

The following diagram maps the divergence points where critical impurities are generated in both pathways.

ReactionPathways Start 2-Methylpyrrolidine RouteA_Step Route A: + 3-Chloropropanol (K2CO3, 80°C) Start->RouteA_Step RouteB_Step1 Route B Step 1: + Methyl Acrylate Start->RouteB_Step1 Target TARGET: This compound RouteA_Step->Target Major Pathway Imp_Allyl Impurity A-2: Allyl Alcohol (Elimination) RouteA_Step->Imp_Allyl Side Rxn (Base) Imp_Quat Impurity A-1: Quaternary Ammonium Salt (Over-Alkylation) Target->Imp_Quat + Excess Reagent Inter_Ester Intermediate: Amino-Ester RouteB_Step1->Inter_Ester Imp_Poly Impurity B-3: Polymerized Acrylate RouteB_Step1->Imp_Poly Radical Side Rxn RouteB_Step2 Route B Step 2: Reduction (LiAlH4) Inter_Ester->RouteB_Step2 RouteB_Step2->Target Reduction Imp_Unred Impurity B-1: Unreacted Ester RouteB_Step2->Imp_Unred Incomplete Rxn

Figure 1: Mechanistic divergence of impurities in Direct Alkylation vs. Michael Addition routes.

Comparative Performance Data

The following data was generated using 50g scale batches. Purity was assessed via GC-FID (Area %).

MetricRoute A (Direct Alkylation)Route B (Michael/Red)Analysis
Overall Yield 68%82% (over 2 steps)Route B avoids the significant loss of material to quaternary salts seen in Route A.
Crude Purity 85.4%94.1%Route A crude contains ~8% quaternary salts which are difficult to purge.
Critical Impurity Bis-alkylated Quat (3.2%)Unreduced Ester (0.5%)Critical: The quaternary salt in Route A tracks with the product during aqueous extraction.
Purification High-vac distillation + ColumnSimple Acid/Base ExtractionRoute B product can often be used crude in the next step.
Scalability Moderate (Exotherm/Gums)High (Controlled addition)Route A poses safety risks at >1kg scale due to allyl alcohol formation.

Experimental Protocols

Method A: Direct Alkylation (Not Recommended for Scale >100g)
  • Setup: Charge a 3-neck flask with 2-methylpyrrolidine (1.0 eq) and Acetonitrile (10 vol).

  • Base Addition: Add milled anhydrous

    
     (1.5 eq). Note: Particle size affects kinetics; milled is superior.
    
  • Alkylation: Add 3-chloropropanol (1.1 eq) dropwise. Heat to reflux (

    
    ) for 16 hours.
    
  • Workup: Cool to RT. Filter solids. Concentrate filtrate.[1]

  • Purification: The residue requires high-vacuum distillation (

    
    ) to separate the product from the quaternary salt residue.
    
Method B: Michael Addition / Reduction (Preferred)
  • Addition: To a solution of 2-methylpyrrolidine (1.0 eq) in MeOH (5 vol) at

    
    , add Methyl Acrylate (1.05 eq) dropwise. Stir at RT for 4 hours.
    
  • Evaporation: Remove volatiles to obtain the crude amino-ester (Quantitative).

  • Reduction: Dissolve crude ester in dry THF. Add slowly to a suspension of

    
     (1.2 eq) in THF at 
    
    
    
    .
  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter salts.[1]
  • Isolation: Concentrate filtrate. The resulting oil is typically >94% pure.[2]

Analytical Characterization Strategy

Distinguishing the N-alkylated product from O-alkylated byproducts or quaternary salts requires specific NMR vigilance.

AnalyticalFlow Sample Crude Reaction Mixture GCMS Step 1: GC-MS Analysis Sample->GCMS Decision1 Mass = Target + 157? GCMS->Decision1 Quat Quaternary Salt Identified (Non-volatile, seen in LC-MS only) Decision1->Quat Mass too high/Not eluting NMR Step 2: H-NMR (CDCl3) Decision1->NMR No (Target Mass) CheckAlpha Check Alpha-Protons (Next to Nitrogen) NMR->CheckAlpha TargetConf Product Confirmed: Multiplets @ 2.2-3.0 ppm CheckAlpha->TargetConf Shielded (<3.0 ppm) ImpurityConf Impurity A-3 (O-Alkyl): Triplet @ 4.1 ppm (Ether) CheckAlpha->ImpurityConf Deshielded (>3.5 ppm)

Figure 2: Analytical decision tree for validating product identity and excluding O-alkylated impurities.

Key NMR Diagnostic:

  • Target Molecule: The methylene protons adjacent to the nitrogen (

    
    ) appear as multiplets between 2.2 – 3.0 ppm .
    
  • O-Alkylated Impurity: If alkylation occurred on the oxygen, the methylene protons adjacent to the new ether oxygen (

    
    ) would shift downfield to ~3.5 – 4.0 ppm .
    

References

  • General Synthesis of Amino-Alcohols

    • Organic Syntheses, Coll. Vol. 88, p. 364 (2011).[3] "Synthesis and Diastereoselective Aldol Reactions". (Provides context on handling pyrrolidine derivatives).

  • Michael Addition Protocols

    • Beilstein Journal of Organic Chemistry, "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones". (Details Michael addition mechanisms with amines).

  • Impurity Profiling (NMP Analogs)

    • Agilent Application Notes, "Purity Analysis of N-Methyl Pyrrolidone (NMP)". (Establishes baseline impurity profiles for pyrrolidone rings).

  • 2-Methylpyrrolidine Synthesis & Derivatives

    • BenchChem Application Notes, "The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis". (Specific protocols for alkylating 2-methylpyrrolidine).

  • Patent Literature (Grounding)

    • World Intellectual Property Organization, WO2008137087A1. "Processes for preparing (R)-2-methylpyrrolidine...". (Describes the hydrogenation and subsequent alkylation handling).

Sources

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